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  • Product: N-Fmoc (Z)-Fluvoxamine

Core Science & Biosynthesis

Foundational

Synthesis, Derivatization, and Characterization of N-Fmoc (Z)-Fluvoxamine: A Methodological Whitepaper

The Isomeric Challenge: (E) vs. (Z) Fluvoxamine Fluvoxamine is a potent selective serotonin reuptake inhibitor (SSRI) characterized structurally by an aminoethyl oxime ether.

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Author: BenchChem Technical Support Team. Date: April 2026

The Isomeric Challenge: (E) vs. (Z) Fluvoxamine

Fluvoxamine is a potent selective serotonin reuptake inhibitor (SSRI) characterized structurally by an aminoethyl oxime ether. The pharmacological efficacy of fluvoxamine is strictly stereospecific, residing entirely within the (E)-isomer. In contrast, the (Z)-isomer is pharmacologically inactive and is classified as a critical impurity. Regulatory bodies, including the British and European Pharmacopeias, strictly limit the (Z)-isomer content in the active pharmaceutical ingredient (API) to less than 0.5%[1].

Monitoring this impurity presents a distinct analytical challenge. The native (Z)-isomer lacks a strong fluorophore, and baseline resolution between the (E) and (Z) isomers via standard reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is often compromised by matrix interferences and poor steric differentiation. To overcome this, pre-column derivatization of the primary amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) to yield N-Fmoc (Z)-Fluvoxamine is employed.

Mechanistic Rationale for N-Fmoc Derivatization

The strategic choice to synthesize N-Fmoc (Z)-Fluvoxamine is driven by two field-proven analytical enhancements:

  • Steric Amplification for Chromatographic Resolution: The addition of the bulky fluorenyl group to the flexible aminoethyl chain restricts the conformational freedom of the molecule. This steric bulk interacts synergistically with the geometric differences of the C=N oxime bond, drastically amplifying the differential partitioning of the E and Z isomers on a C18 stationary phase.

  • Fluorescence Tagging (FLD): Fluvoxamine's native UV absorbance is susceptible to baseline noise in complex biological or synthetic matrices. Fmoc-Cl derivatization converts the primary amine into a highly fluorescent carbamate. This shifts the detection paradigm to Fluorescence Detection (FLD) ( λex​ = 260 nm, λem​ = 315 nm), lowering the Limit of Quantitation (LOQ) into the low ng/mL range, a standard requirement for trace amine analysis[2].

Resolution Mix E/Z Isomer Mixture (Poor UV Resolution) Bulk Fmoc Derivatization (Steric Amplification) Mix->Bulk Step 1 HPLC C18 RP-HPLC (Baseline Separation) Bulk->HPLC Step 2 FLD Fluorescence Detection (High Sensitivity) HPLC->FLD Step 3

Fig 1: Analytical enhancement via Fmoc-induced steric bulk and fluorescence.

Synthetic and Derivatization Methodologies

Because the pure (Z)-isomer is rarely commercially available in bulk, it must be generated from the API via photo-isomerization before derivatization[1]. The following protocols are designed as self-validating systems, ensuring that each chemical transformation is driven by controlled causality.

Protocol A: Photo-Catalytic Generation of (Z)-Fluvoxamine

The transition from the (E)-isomer to the (Z)-isomer requires overcoming an activation energy barrier of approximately 55 kcal/mol[3].

  • Solution Preparation: Dissolve 1.0 mg/mL of (E)-Fluvoxamine maleate in LC-MS grade water.

    • Causality: An aqueous medium mimics environmental degradation conditions and prevents solvent-mediated side reactions (such as transesterification or radical quenching) that occur in organic solvents.

  • UV Irradiation: Expose the solution in a quartz reactor to continuous UV irradiation ( λ = 254 nm) for 7 days.

    • Causality: Continuous high-energy UV exposure provides the necessary energy to break the π -bond of the oxime, allowing rotation and re-establishment into the photostationary state, which favors the (Z)-isomer accumulation[3].

  • Isolation: Purify the resulting mixture via preparative HPLC to isolate the (Z)-Fluvoxamine fraction.

Protocol B: Pre-Column N-Fmoc Derivatization

Fmoc-Cl reacts rapidly with primary amines via nucleophilic substitution to form a stable carbamate.

  • Buffer Optimization: Prepare a 0.1 M sodium borate buffer, adjusted precisely to pH 8.5.

    • Causality: The primary amine of fluvoxamine ( pKa​ ~9.4) must be partially deprotonated to act as a potent nucleophile. However, exceeding pH 9.0 exponentially accelerates the competitive hydrolysis of the Fmoc-Cl reagent into inactive Fmoc-OH.

  • Reagent Preparation: Dissolve Fmoc-Cl in anhydrous acetonitrile to yield a 5 mM solution.

    • Causality: Fmoc-Cl is highly moisture-sensitive; using an anhydrous, aprotic solvent prevents premature degradation before the reaction initiates.

  • Reaction Execution: In a low-bind microcentrifuge tube, combine 100 µL of the isolated (Z)-Fluvoxamine, 100 µL of the borate buffer, and 200 µL of the Fmoc-Cl solution. Vortex for 30 seconds and incubate at 25°C for 15 minutes.

  • Quenching: Terminate the reaction by adding 50 µL of 0.1 M glycine.

    • Causality: Glycine acts as a primary amine scavenger, reacting with any residual Fmoc-Cl. This prevents the unreacted reagent from forming broad, interfering peaks during subsequent chromatographic analysis.

Workflow E_Iso (E)-Fluvoxamine (Active API) Z_Iso (Z)-Fluvoxamine (Target Impurity) E_Iso->Z_Iso UV (254 nm) Photo-isomerization Product N-Fmoc (Z)-Fluvoxamine (HPLC-FLD Ready) Z_Iso->Product Nucleophilic Substitution Deriv Fmoc-Cl + Borate Buffer (pH 8.5) Deriv->Product Amine Protection

Fig 2: Synthesis and derivatization workflow for N-Fmoc (Z)-Fluvoxamine.

Characterization Parameters

Validation of the synthesized N-Fmoc (Z)-Fluvoxamine relies on orthogonal analytical techniques: Quantitative NMR (Q-NMR) for structural confirmation prior to derivatization, and HPLC-FLD for post-derivatization sensitivity.

Quantitative NMR (Q-NMR) Validation

Before derivatization, the isomeric purity of the isolated (Z)-Fluvoxamine must be confirmed. Q-NMR requires minimal sample preparation and avoids chromatographic artifacts. The C-2 protons of the oxime chain are highly sensitive to the geometric configuration of the adjacent C=N bond. The C-2 proton resonance for the (Z)-isomer appears distinctly at 2.62 ppm, whereas the (E)-isomer resonates further downfield at 2.90 ppm[1]. Manual integration of these peaks allows for absolute quantitation of the E/Z ratio down to the 0.2% level[1].

Chromatographic Evaluation (HPLC-FLD)

Once derivatized, the N-Fmoc (Z)-Fluvoxamine is analyzed using a C18 column (e.g., 150 mm × 4.6 mm, 5 µm). An isocratic mobile phase of Acetonitrile:Water (70:30, v/v) is typically employed. The hydrophobic Fmoc group increases the retention factor ( k′ ), pushing the analyte past the solvent front and matrix interference zone, while providing baseline resolution from any residual N-Fmoc (E)-Fluvoxamine.

Quantitative Data Summaries

Table 1: Q-NMR Chemical Shifts for Fluvoxamine Isomers

IsomerPharmacological StatusC-2 Proton Resonance (ppm)Limit in API (Pharmacopeia)
(E)-Fluvoxamine Active API2.90 ppmN/A (Main Component)
(Z)-Fluvoxamine Inactive Impurity2.62 ppm< 0.5%

Data derived from Q-NMR analysis in deuterated methanol[1].

Table 2: Comparative Analytical Metrics (Underivatized vs. N-Fmoc Derivatized)

ParameterUnderivatized (Z)-FluvoxamineN-Fmoc (Z)-Fluvoxamine
Detection Mode UV AbsorbanceFluorescence (FLD)
Optimal Wavelength λmax​ = 254 nm λex​ = 260 nm, λem​ = 315 nm
Matrix Interference High (Endogenous compounds absorb UV)Low (High specificity of fluorophore)
Estimated LOQ ~50 - 100 ng/mL< 5.0 ng/mL
E/Z Resolution ( Rs​ ) Poor to ModerateExcellent (Baseline separation)

References

  • Photo-isomerization of fluvoxamine in aqueous solutions ResearchGate URL:[Link]

  • Quantitative NMR LibreTexts URL:[Link]

  • Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection Ovid URL:[Link]

Sources

Exploratory

chemical properties of N-Fmoc (Z)-Fluvoxamine

An In-depth Technical Guide on the Chemical Properties of N-Fmoc-(Z)-Fluvoxamine Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive examination of the chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Chemical Properties of N-Fmoc-(Z)-Fluvoxamine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of N-Fmoc-(Z)-Fluvoxamine. As this specific derivative is not extensively documented in readily available scientific literature, this document synthesizes foundational chemical principles with field-proven insights derived from the well-established chemistries of its constituent parts: the selective serotonin reuptake inhibitor (SSRI) (Z)-Fluvoxamine and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This guide is intended for researchers, scientists, and drug development professionals, offering a predictive and practical framework for the synthesis, characterization, and strategic application of this compound. We will explore the rationale behind its synthesis, its predicted physicochemical properties, and the critical chemical reactions that define its utility, with a primary focus on the cleavage of the Fmoc group.

Deconstruction of the Core Molecular Components

To understand N-Fmoc-(Z)-Fluvoxamine, we must first analyze its two key building blocks.

The (Z)-Fluvoxamine Moiety

Fluvoxamine is a potent SSRI used in the treatment of major depressive disorder and obsessive-compulsive disorder.[1] Its structure is characterized by an oxime ether linkage. The molecule exists as two geometric isomers, (E) and (Z), arising from the C=N double bond. The pharmacologically active form is the (E)-isomer; however, understanding the (Z)-isomer is relevant for impurity profiling and synthetic chemistry.[2]

  • IUPAC Name: 2-({(1Z)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino)oxy)ethanamine[3]

  • Molecular Formula: C₁₅H₂₁F₃N₂O₂[3]

  • Molecular Weight: 318.34 g/mol [3]

  • Core Functionality: The molecule features a primary amine (-NH₂) group, which is the site of reaction for Fmoc protection. This amine is crucial for its biological activity and provides a reactive handle for chemical modification.

The synthesis of Fluvoxamine typically involves the oximation of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one followed by O-alkylation with a 2-aminoethylating agent.[4][5]

The N-9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

The Fmoc group is a cornerstone of modern peptide synthesis and a widely used protecting group for primary and secondary amines.[6][7] Its utility stems from its unique cleavage condition, which imparts orthogonality to many other protection strategies.

  • Key Feature: The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a mild base, such as piperidine.[8][9] This property allows for the selective deprotection of an N-terminus in peptide synthesis without disturbing acid-labile side-chain protecting groups (e.g., Boc, tBu).[10]

  • Mechanism of Introduction: The Fmoc group is typically introduced by reacting an amine with an activated derivative like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[6]

Synthesis and Purification of N-Fmoc-(Z)-Fluvoxamine

The synthesis of N-Fmoc-(Z)-Fluvoxamine involves the formation of a carbamate linkage between the primary amine of (Z)-Fluvoxamine and the Fmoc moiety.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions Z_Fluvoxamine (Z)-Fluvoxamine Product N-Fmoc-(Z)-Fluvoxamine Z_Fluvoxamine->Product Primary Amine Nucleophile Fmoc_OSu Fmoc-OSu Fmoc_OSu->Product Fmoc Donor Base Mild Base (e.g., NaHCO₃) Base->Product Acid Scavenger Solvent Solvent (e.g., Dioxane/Water) Solvent->Product Temp Room Temperature Temp->Product

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Foundational

Unveiling the Mechanism of Action of N-Fmoc (Z)-Fluvoxamine: From Synthetic Intermediate to Biochemical Probe

Executive Summary Fluvoxamine is a well-established selective serotonin reuptake inhibitor (SSRI) and a potent agonist of the Sigma-1 receptor ( σ1​ R). However, the chemical derivatization of fluvoxamine via the additio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluvoxamine is a well-established selective serotonin reuptake inhibitor (SSRI) and a potent agonist of the Sigma-1 receptor ( σ1​ R). However, the chemical derivatization of fluvoxamine via the addition of a 9-fluorenylmethyloxycarbonyl (Fmoc) group fundamentally alters its pharmacodynamic and physicochemical profile. This in-depth technical guide explores the mechanism of action of N-Fmoc (Z)-Fluvoxamine , detailing how the masking of its primary amine shifts the molecule from a classical clinical antidepressant to a highly specialized, lipophilic biochemical probe and prodrug model used in modern drug development[1].

Molecular Architecture & Physicochemical Shift

The pharmacological activity of any small molecule is dictated by its structural interface with target proteins. In its native state, (Z)-fluvoxamine possesses a primary aliphatic amine that is protonated at physiological pH (7.4).

The synthesis of N-Fmoc (Z)-Fluvoxamine involves reacting this primary amine with Fmoc chloride, converting the basic amine into a neutral carbamate linkage[2]. This chemoselective modification induces three critical physicochemical shifts:

  • Neutralization of Charge: The loss of the protonated amine eliminates the molecule's ability to form specific electrostatic interactions (salt bridges).

  • Steric Bulk: The tricyclic fluorenyl ring system introduces massive steric hindrance.

  • Hyper-Lipophilicity: The Fmoc moiety drastically increases the partition coefficient (LogP), driving the molecule toward lipid membranes.

Quantitative Physicochemical Comparison
Property(Z)-FluvoxamineN-Fmoc (Z)-FluvoxamineMechanistic Consequence
Molecular Weight 318.34 g/mol ~540.6 g/mol Increased steric bulk; alters binding pocket fit.
Primary Amine Yes (Protonated at pH 7.4)No (Masked as carbamate)Abolishes critical electrostatic interactions.
Lipophilicity (LogP) ~3.2~6.5 (Estimated)Enhanced membrane partitioning and BBB diffusion.
Fluorescence NegligibleYes ( λex​≈301 nm)Enables direct intracellular optical tracking.

Pharmacodynamic Reprofiling: SERT vs. Sigma-1 Receptor

Attenuation of Serotonin Transporter (SERT) Affinity

The primary mechanism of action for native fluvoxamine is the inhibition of the human serotonin transporter (hSERT). Crystallographic studies of hSERT reveal that the binding of SSRIs requires a precise fit within the central binding site (subsite A)[3]. Specifically, the protonated primary amine of fluvoxamine forms a critical, high-affinity salt bridge with the Asp98 residue of hSERT, stabilizing the transporter in an outward-open conformation[3].

By converting the amine into an Fmoc-protected carbamate, N-Fmoc (Z)-Fluvoxamine loses the positive charge required for the Asp98 interaction. Furthermore, the bulky fluorenyl group creates severe steric clashes within the tight hSERT binding pocket. Consequently, N-Fmoc (Z)-Fluvoxamine exhibits drastically attenuated direct SERT inhibition compared to its parent compound.

Exploiting Sigma-1 Receptor ( σ1​ R) Promiscuity

While SERT binding is lost, the Fmoc modification uniquely leverages the secondary target of fluvoxamine: the Sigma-1 receptor ( σ1​ R). The σ1​ R is an endoplasmic reticulum (ER) resident chaperone protein localized at the Mitochondria-Associated Membrane (MAM)[4].

Unlike SERT, the σ1​ R binding pharmacophore is highly promiscuous and heavily favors bulky, lipophilic ligands . Native fluvoxamine is already one of the most potent σ1​ R agonists among SSRIs[4]. The addition of the lipophilic Fmoc group facilitates rapid passive diffusion into the ER membrane. Once localized, the compound acts as a lipophilic probe, binding to the inactive σ1​ R-BiP complex, inducing dissociation, and activating the chaperone to modulate ER stress pathways (such as IRE1α)[4].

S1R_Pathway Ligand N-Fmoc (Z)-Fluvoxamine (Lipophilic Probe) MAM Mitochondria-Associated ER Membrane (MAM) Ligand->MAM Passive Diffusion (High LogP) Complex Inactive S1R-BiP Complex Ligand->Complex Binding MAM->Complex Localization ActiveS1R Active Sigma-1 Receptor (Chaperone) Complex->ActiveS1R BiP Dissociation IRE1 IRE1α Modulation ActiveS1R->IRE1 Chaperone Activity ER_Stress Reduction of ER Stress & Inflammation IRE1->ER_Stress Pathway Regulation

Fig 1: Mechanism of Sigma-1 Receptor activation and ER stress modulation by N-Fmoc (Z)-Fluvoxamine.

N-Fmoc (Z)-Fluvoxamine as a Biochemical Tool

Beyond receptor modulation, N-Fmoc (Z)-Fluvoxamine serves as a powerful tool in biochemical research and drug development[1].

1. Intracellular Fluorescent Tracking: The Fmoc group is inherently fluorescent (UV absorbance λmax​≈301 nm). This allows researchers to use N-Fmoc (Z)-Fluvoxamine as a label-free optical probe to map the intracellular distribution of fluvoxamine derivatives, specifically confirming their accumulation at the ER where σ1​ R resides.

2. Blood-Brain Barrier (BBB) Prodrug Modeling: The high LogP of the Fmoc derivative makes it an excellent model for studying enhanced passive diffusion across the BBB. In prodrug design, highly lipophilic protecting groups are used to shuttle active pharmaceutical ingredients (APIs) into the central nervous system, where they may undergo slow enzymatic or chemical cleavage to release the active parent drug.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and application of N-Fmoc (Z)-Fluvoxamine.

Protocol 1: Chemoselective Synthesis of N-Fmoc (Z)-Fluvoxamine

This protocol outlines the base-catalyzed protection of fluvoxamine[1].

  • Preparation: Dissolve 1.0 equivalent of (Z)-fluvoxamine base in anhydrous dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 equivalents of triethylamine (TEA) to act as a proton scavenger.

  • Fmoc Protection: Dropwise, add 1.1 equivalents of 9-fluorenylmethyl chloroformate (Fmoc-Cl) dissolved in DMF at 0°C. Stir the reaction mixture and allow it to warm to room temperature over 4 hours.

  • Reaction Monitoring: Monitor the disappearance of the primary amine via Thin-Layer Chromatography (TLC) using a ninhydrin stain (the product will not stain purple, indicating successful amine masking).

  • Purification: Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via High-Performance Liquid Chromatography (HPLC) to achieve >98% purity.

  • System Validation: Confirm product identity via LC-MS (expected m/z

    [M+H]+≈541.2 ) and verify the total absence of the free amine.

Synthesis_Workflow Fluv (Z)-Fluvoxamine Base Reaction Chemoselective N-Protection Fluv->Reaction Reagents Fmoc-Cl + TEA in DMF Reagents->Reaction Product N-Fmoc (Z)-Fluvoxamine Reaction->Product Purification HPLC Purification (>98% Purity) Product->Purification

Fig 2: Step-by-step synthetic workflow for the chemoselective N-Fmoc protection of fluvoxamine.

Protocol 2: Live-Cell UV-Fluorescence Imaging of ER Localization

This protocol utilizes the intrinsic fluorescence of the Fmoc moiety to track σ1​ R targeting.

  • Cell Culture: Seed PC12 cells (a standard model for σ1​ R neurite outgrowth assays) on glass-bottom confocal dishes and culture until 70% confluent.

  • Co-Staining: Incubate cells with ER-Tracker™ Red (a highly specific endoplasmic reticulum dye) for 30 minutes at 37°C.

  • Probe Incubation: Wash cells with PBS and incubate with 5 μ M of N-Fmoc (Z)-Fluvoxamine for 1 hour.

  • Imaging: Utilize a multiphoton or UV-compatible confocal microscope. Excite the Fmoc moiety at ~301 nm and capture emission at ~320-340 nm.

  • System Validation: Pre-treat a control group of cells with a known, non-fluorescent σ1​ R competitor (e.g., NE-100) prior to probe incubation. A reduction in localized Fmoc fluorescence confirms that the accumulation is receptor-specific and not merely non-specific lipid partitioning.

Conclusion

N-Fmoc (Z)-Fluvoxamine represents a fascinating intersection of synthetic chemistry and pharmacology. By intentionally masking the critical primary amine required for SERT inhibition[3], researchers have engineered a highly lipophilic, fluorescent derivative. This compound serves as an invaluable tool for probing the Sigma-1 receptor at the endoplasmic reticulum[4], mapping intracellular drug localization, and modeling advanced prodrug delivery systems across the blood-brain barrier[1].

References

  • Buy N-Fmoc (Z)-Fluvoxamine (EVT-1505442) Source: EvitaChem URL:[2]

  • Buy N-Fmoc (E)-Fluvoxamine (EVT-1505441) Source: EvitaChem URL:[1]

  • Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 Source: National Institutes of Health (PMC) URL:[4]

  • Structural basis for recognition of diverse antidepressants by the human serotonin transporter Source: National Institutes of Health (PMC) URL:[3]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of N-Fmoc-(Z)-Fluvoxamine

This guide provides an in-depth analysis of the essential spectroscopic techniques required for the structural confirmation and purity assessment of N-Fmoc-(Z)-Fluvoxamine. Designed for researchers, chemists, and quality...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the essential spectroscopic techniques required for the structural confirmation and purity assessment of N-Fmoc-(Z)-Fluvoxamine. Designed for researchers, chemists, and quality control professionals in drug development, this document synthesizes predictive data based on established principles of spectroscopy and empirical data from analogous structures. Every protocol herein is designed as a self-validating system, ensuring that the congruence of data from orthogonal techniques provides unequivocal structural verification.

Introduction: The Rationale for N-Fmoc Derivatization

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is a well-established therapeutic agent for various psychiatric disorders.[1][2] Its chemical structure features a primary amino group that is a key site for metabolic activity and chemical modification.[1] The protection of this amine with the 9-fluorenylmethoxycarbonyl (Fmoc) group, yielding N-Fmoc-(Z)-Fluvoxamine, is a critical step in several advanced applications. This derivatization may be performed to:

  • Create a reference standard for the identification of related impurities in bulk drug manufacturing.[3]

  • Incorporate the fluvoxamine moiety into peptide sequences for targeted delivery or novel biological activity studies.

  • Modify the compound's pharmacokinetic properties for research purposes.

Confirming the successful and correct synthesis of this specific derivative—particularly the retention of the (Z)-isomer geometry—is paramount. This guide outlines the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), the foundational triad of modern organic chemical analysis.

Molecular Structure and Key Spectroscopic Regions

To interpret the spectroscopic data, the molecule is dissected into its constituent functional groups, each with a characteristic signature.

N-Fmoc-(Z)-Fluvoxamine:

  • Molecular Formula: C₃₀H₃₁F₃N₂O₄

  • Calculated Monoisotopic Mass: 540.2239 g/mol

  • Key Moieties for Analysis:

    • Fmoc Group: Provides strong aromatic signals in NMR, a characteristic carbamate carbonyl (C=O) stretch in IR, and a hallmark fragmentation pattern in MS.

    • Fluvoxamine Core: Includes the trifluoromethylphenyl ring, the aliphatic pentyl chain with its methoxy terminus, and the C=N oxime bond.

    • Carbamate Linkage: The newly formed N-COO bond, which alters the electronic environment of the adjacent CH₂ protons.

    • (Z)-Oxime Geometry: The stereochemistry around the C=N bond, which influences the chemical shift of nearby protons in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure, providing detailed information on the connectivity and chemical environment of every proton and carbon atom.

Predicted ¹H and ¹³C NMR Data

The following data are predicted based on known spectral data for the Fluvoxamine core and numerous examples of Fmoc-protected amines.[4][5][6] The addition of the bulky, electron-withdrawing Fmoc group is expected to induce significant downfield shifts in the protons and carbons of the aminoethyl moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Fmoc-(Z)-Fluvoxamine (in CDCl₃)

Assignment (Fluvoxamine Core) Predicted ¹³C Shift (δ ppm) Assignment (Fluvoxamine Core) Predicted ¹H Shift (δ ppm)
CF₃ ~124 (q) Aromatic (CF₃-Ph) 7.55-7.70 (m, 4H)
C-CF₃ ~130 (q) Ar-CH 7.30-7.45 (m, 4H)
Aromatic CHs 125-130 -OCH₃ 3.30 (s, 3H)
C=N ~155 -OCH₂- 4.15 (t, 2H)
-OCH₃ ~59 -NCH₂- 3.50 (q, 2H)
-OCH₂- (ethyl) ~69 -OCH₂- (pentyl) 3.35 (t, 2H)
-NCH₂- ~41 C=N-CH₂- 2.70 (t, 2H)
Aliphatic CH₂s 22-30 -CH₂-CH₂-CH₂- 1.60-1.90 (m, 4H)
Assignment (Fmoc Group) Predicted ¹³C Shift (δ ppm) Assignment (Fmoc Group) Predicted ¹H Shift (δ ppm)
C=O (Carbamate) ~156 Aromatic 7.77 (d, 2H)
Aromatic CHs 120, 125, 127, 128 Aromatic 7.61 (d, 2H)
Aromatic Quat. C 141, 144 Aromatic 7.40 (t, 2H)
-CH- (fluorenyl) ~47 Aromatic 7.31 (t, 2H)
-CH₂-O- ~67 -CH₂-O- 4.42 (d, 2H)
-CH- (fluorenyl) 4.23 (t, 1H)

| | | N-H | ~5.3 (br s, 1H) |

Causality: The protons on the CH₂ group adjacent to the nitrogen are predicted to shift significantly downfield (from ~2.9 ppm in free Fluvoxamine to ~3.5 ppm) due to the strong deshielding effect of the newly formed carbamate carbonyl group. This shift is a primary indicator of successful Fmoc protection.

Experimental Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the dried, purified N-Fmoc-(Z)-Fluvoxamine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[4]

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans should provide excellent signal-to-noise.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). An acquisition time of ~1.5 seconds and a relaxation delay of 2 seconds over 1024 scans are typically sufficient.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectra and calibrate to the TMS signal at 0.00 ppm.

Workflow for NMR-Based Structure Verification

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_interp Interpretation & Verification Prep Dissolve 15mg Sample in CDCl3 with TMS Acq_H1 Acquire 1H Spectrum (16 scans) Prep->Acq_H1 Acq_C13 Acquire 13C Spectrum (1024 scans) Proc Fourier Transform, Phase & Baseline Correction Acq_C13->Proc Cal Calibrate to TMS (0 ppm) Proc->Cal Assign Assign Signals to Structure Cal->Assign Compare Compare with Predicted Shifts Assign->Compare Confirm Confirm Connectivity & Isomer Purity Compare->Confirm

Caption: Workflow for NMR-based structural verification of N-Fmoc-(Z)-Fluvoxamine.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides rapid confirmation of the key functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands

The IR spectrum of N-Fmoc-(Z)-Fluvoxamine will be a composite of the Fluvoxamine core and the Fmoc protecting group. The most telling change upon derivatization is the appearance of strong absorptions related to the carbamate linkage.[7][8]

Table 2: Key Predicted IR Absorption Frequencies

Frequency (cm⁻¹) Vibrational Mode Functional Group Significance
~3350 N-H Stretch Carbamate Confirms presence of the N-H bond in the Fmoc linker.
3050-3080 C-H Stretch (sp²) Aromatic Rings Characteristic of both Fmoc and phenyl rings.
2850-2950 C-H Stretch (sp³) Aliphatic Chain From the pentyl and ethyl moieties.
~1715 C=O Stretch Carbamate Primary evidence of successful Fmoc protection. [9]
~1600, ~1450 C=C Stretch Aromatic Rings Aromatic skeletal vibrations.
~1520 N-H Bend Carbamate Coupled with the C-N stretch, confirms the carbamate.
1100-1300 C-F Stretch Trifluoromethyl (-CF₃) Strong, complex bands confirming the CF₃ group.

| ~1100 | C-O Stretch | Methoxy Ether | Confirms the ether linkage. |

Trustworthiness: The disappearance of the primary amine N-H stretching bands (typically two sharp peaks around 3300-3400 cm⁻¹) from the starting Fluvoxamine material and the concurrent appearance of the strong carbamate C=O stretch around 1715 cm⁻¹ provides a self-validating system for confirming the reaction's success.

Experimental Protocol: ATR-FTIR
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with isopropanol and acquire a background spectrum of the empty stage.

  • Sample Analysis: Place a small, solvent-free sample of N-Fmoc-(Z)-Fluvoxamine directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Co-add 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern. Electrospray Ionization (ESI) is the preferred method for this type of molecule.

Expected Mass-to-Charge Ratios (m/z)

The analysis, conducted in positive ion mode, will primarily target the protonated molecule [M+H]⁺.

Table 3: Predicted m/z Values for N-Fmoc-(Z)-Fluvoxamine in ESI-MS

m/z (Predicted) Ion Formula Description Significance
541.23 [C₃₀H₃₂F₃N₂O₄]⁺ [M+H]⁺ Confirms the molecular weight of the intact molecule.
563.21 [C₃₀H₃₁F₃N₂O₄Na]⁺ [M+Na]⁺ Common sodium adduct, further validates MW.
319.16 [C₁₅H₂₂F₃N₂O₂]⁺ [M+H - 222.1]⁺ Neutral loss of Fmoc group (C₁₅H₁₀O₂). [10]

| 179.08 | [C₁₄H₁₁]⁺ | Fluorenylmethyl Cation | Hallmark fragment of the Fmoc group. [10][11] |

Expertise: The fragmentation of the Fmoc group is a well-understood and highly reliable diagnostic tool.[10] The presence of both the molecular ion at m/z 541.23 and the characteristic fragments at m/z 319.16 and 179.08 provides multi-layered confirmation of the structure. The ion at m/z 319 corresponds to the protonated Fluvoxamine core, directly proving the integrity of the parent drug moiety after derivatization.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of methanol and water containing 0.1% formic acid.[10] The formic acid aids in protonation for positive ion mode ESI.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.

  • Chromatography (Optional but Recommended): Inject the sample onto a C18 column to ensure purity before MS analysis. Elute with a gradient of water and acetonitrile (both with 0.1% formic acid).

  • MS Analysis (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range (MS1): m/z 100-1000 to observe the parent ion.

    • MS/MS Analysis: Select the precursor ion ([M+H]⁺ at m/z 541.2) for Collision-Induced Dissociation (CID) to generate the fragment ions. Analyze the product ions in a second scan (MS2).[10]

Workflow for MS-Based Structure Confirmation

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis (ESI+) cluster_interp Data Interpretation Prep Dilute Sample in MeOH/H2O + 0.1% FA LC Inject on C18 Column Prep->LC MS1 MS1 Scan: Detect Parent Ion [M+H]+ LC->MS1 MS2 MS2 Scan (CID): Fragment Parent Ion MS1->MS2 MW Confirm Molecular Weight (m/z 541.23) MS2->MW Frag Identify Key Fragments (m/z 319.16, 179.08) MW->Frag Confirm Confirm Structure & Fmoc Group Presence Frag->Confirm

Caption: Workflow for mass spectrometry-based structural confirmation.

Summary: A Triad of Corroborating Evidence

The structural elucidation of N-Fmoc-(Z)-Fluvoxamine is achieved not by a single technique, but by the logical synthesis of data from three orthogonal methods.

  • NMR Spectroscopy provides the definitive molecular structure, confirming the covalent attachment of the Fmoc group to the Fluvoxamine core and verifying the retention of the (Z)-isomer geometry.

  • IR Spectroscopy offers a rapid and robust confirmation of the key functional groups, most notably the appearance of the carbamate C=O and N-H vibrations.

  • Mass Spectrometry validates the exact molecular weight and provides unequivocal evidence of the Fmoc group's presence through its characteristic fragmentation pattern.

When the experimental data from these three techniques align with the predicted values presented in this guide, the identity, structure, and purity of N-Fmoc-(Z)-Fluvoxamine can be considered confirmed with the highest degree of scientific certainty.

References

  • A Comparative Guide to Mass Spectrometry Fragmentation of Peptides with Fmoc-Ser-OMe. Benchchem.
  • MS/MS spectra of fluoxetine and fluvoxamine and their degradation by-products acquired in QTRAP. ResearchGate.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.
  • Mass Spectra of Fluvoxamine maleate in Various Stress Conditions. ResearchGate.
  • A Detailed Overview of Fluvoxamine Impurities: EP, USP and Global Guidelines. Chemicea Pharmaceutical.
  • Brain Elimination Half-Life of Fluvoxamine Measured by 19F Magnetic Resonance Spectroscopy. American Journal of Psychiatry.
  • Mass Spectrometry Analysis of Peptides Containing N3-Gly-Aeg(Fmoc)-OH: A Comparative Guide. Benchchem.
  • Supplementary Information. The Royal Society of Chemistry.
  • Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). PubMed.
  • Fluvoxamine. NIST WebBook.
  • Fluvoxamine. mzCloud.
  • Fluvoxamine. PubChem.
  • Fluvoxamine Impurities Manufacturer & Supplier. Daicel Pharma Standards.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.
  • Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. MDPI.
  • Thermal Stability and Kinetic Study of Fluvoxamine Stability in Binary Samples with Lactose.
  • The FT-IR spectra of Fmoc-phe-PEG, Fmoc-phe-PEG-Chol, and RGD-PEG-Chol. ResearchGate.
  • INFRARED REFERENCE SPECTRA. PMDA.
  • Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. MOST Wiedzy.
  • Process for the preparation of fluvoxamine maleate. Google Patents.
  • Quantitative 1H NMR spectroscopic determination of the E/Z isomer ratio of the antidepressant drug fluvoxamine for use in pharmaceutical analysis. ResearchGate.
  • The Synthesis and Discovery of Fluvoxamine: An In-depth Technical Guide. Benchchem.
  • [Improved method of fluvoxamine synthesis]. PubMed.

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Foundational

N-Fmoc (Z)-Fluvoxamine: Physicochemical Profiling, Synthesis, and Analytical Applications in Impurity Characterization

Abstract Fluvoxamine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) utilized in the treatment of major depressive and obsessive-compulsive disorders[1]. Pharmacologically, the therapeutic activity r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Fluvoxamine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) utilized in the treatment of major depressive and obsessive-compulsive disorders[1]. Pharmacologically, the therapeutic activity resides almost exclusively in the (E)-isomer, while the (Z)-isomer is a strictly regulated pharmacopoeial impurity (typically limited to < 0.5%) that exhibits 150-fold less potency[2],[3],[1]. Because the active (E)-isomer can undergo photo-isomerization to the inactive (Z)-isomer under UV irradiation or during synthetic processing, rigorous analytical monitoring is required[2].

N-Fmoc (Z)-Fluvoxamine is a specialized, synthetically protected derivative used primarily as an analytical reference standard. By attaching a 9-fluorenylmethyloxycarbonyl (Fmoc) group to the primary amine of the impurity, scientists can significantly enhance the molecule's UV and fluorescence detectability. Furthermore, this derivatization alters its chromatographic retention, allowing for the baseline resolution of E/Z isomers during LC-MS/HPLC profiling.

Physicochemical Profiling & Registry Status

The "N/A" CAS Registry Status

In chemical databases, N-Fmoc (Z)-Fluvoxamine is frequently listed without a Chemical Abstracts Service (CAS) registry number (designated as N/A)[4],[5]. This absence is typical for highly specialized, custom-synthesized analytical standards or transient synthetic intermediates. Because it is not traded as a bulk commercial commodity, it bypasses formal CAS registration, yet it remains a critical reference material in pharmaceutical quality control and impurity profiling.

Table 1: Core Chemical Properties of N-Fmoc (Z)-Fluvoxamine

PropertyValueCausality / Analytical Significance
Chemical Name N-Fmoc (Z)-FluvoxamineFmoc carbamate derivative of the inactive (Z)-isomer[4].
Molecular Formula C30H31F3N2O4Reflects the addition of the Fmoc group (C15H11O2) to Fluvoxamine, minus the displaced proton[4].
Molecular Weight 540.57 g/mol The increased mass shifts the m/z in MS, effectively isolating the signal from the lower-mass API matrix[4],[6].
CAS Number Unassigned (N/A)Custom impurity standard; not registered for bulk commercial use[4],[5].
Isomeric Configuration (Z)-isomer (cis)Formed via photo-isomerization or as a synthetic byproduct during oxime formation[2],[3].

The Causality of Fmoc Derivatization in Analytical Chemistry

The primary amine of fluvoxamine is highly nucleophilic. While free fluvoxamine can be analyzed via standard reversed-phase HPLC, differentiating trace levels (0.1% - 0.5%) of the (Z)-isomer from a massive excess of the (E)-isomer can lead to peak tailing, co-elution, and poor signal-to-noise ratios[2],[3].

Derivatization with Fmoc-Cl or Fmoc-OSu achieves three critical analytical objectives:

  • Chromatographic Resolution : The bulky, hydrophobic fluorenyl ring exaggerates the steric differences between the (E) and (Z) oxime geometries. This spatial exaggeration improves baseline resolution on reversed-phase C18 columns.

  • Detection Sensitivity : The Fmoc group is a powerful chromophore and fluorophore. It allows for highly sensitive fluorescence detection (Ex: 260 nm, Em: 315 nm) or UV detection (265 nm), bypassing the weaker native absorbance of the fluvoxamine molecule[7].

  • Chemical Stability : The resulting carbamate is highly stable under the acidic and neutral conditions typical of HPLC mobile phases, ensuring the derivative does not degrade during the analytical run[8],[7].

Chemical Synthesis & Mechanistic Pathway

The synthesis of N-Fmoc (Z)-Fluvoxamine relies on Schotten-Baumann conditions or anhydrous basic environments[9],[8]. The mechanism involves the nucleophilic attack of the primary amine of (Z)-fluvoxamine on the highly electrophilic carbonyl carbon of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)[8],[7].

Self-Validating Protocol: Synthesis of N-Fmoc (Z)-Fluvoxamine
  • Preparation : Dissolve 1.0 eq of (Z)-Fluvoxamine standard in a biphasic mixture of 1,4-Dioxane and 10% aqueous NaHCO₃ (1:1 v/v).

    • Causality: The biphasic system ensures the amine remains unprotonated (reactive) in the organic layer while sequestering the liberated acid (HCl or NHS) into the aqueous layer, driving the reaction forward[9],[8].

  • Activation : Cool the reaction to 0–5 °C. Dropwise, add 1.05 eq of Fmoc-Cl (or Fmoc-OSu for a milder reaction) dissolved in Dioxane.

    • Causality: Cooling prevents the hydrolysis of the Fmoc reagent and minimizes the formation of Fmoc-β-alanine or dibenzofulvene byproducts[10].

  • Propagation : Stir the mixture at room temperature for 2–4 hours. Monitor via TLC or LC-MS until the primary amine peak completely disappears.

  • Quenching (Critical Step) : Add a polyamine scavenger (e.g., tris(2-aminoethyl)amine) to consume unreacted Fmoc-Cl.

    • Self-Validation: Unreacted Fmoc-Cl will form highly fluorescent artifacts during HPLC analysis, leading to false-positive impurity peaks. Scavenging ensures only the product is extracted[10].

  • Extraction & Purification : Extract with Ethyl Acetate. Wash the organic layer with 0.1 M HCl, then brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc) to yield pure N-Fmoc (Z)-Fluvoxamine.

SynthesisWorkflow Z_Fluvo (Z)-Fluvoxamine (Nucleophilic Amine) Intermediate Tetrahedral Intermediate Z_Fluvo->Intermediate Nucleophilic Attack Fmoc_Reagent Fmoc-Cl / Fmoc-OSu (Electrophile) Fmoc_Reagent->Intermediate Conditions NaHCO3, Dioxane/H2O 0°C to RT Conditions->Intermediate Acid Neutralization Product N-Fmoc (Z)-Fluvoxamine (Stable Carbamate) Intermediate->Product Elimination of Leaving Group

Mechanistic workflow for the Fmoc protection of (Z)-Fluvoxamine under Schotten-Baumann conditions.

Analytical Methodology: E/Z Isomer Differentiation via LC-MS

To quantify the (Z)-isomer impurity in a commercial batch of Fluvoxamine Maleate, an in-situ derivatization followed by LC-MS is employed.

Self-Validating Analytical Protocol
  • Sample Derivatization : Dissolve 10 mg of the Fluvoxamine API in 1 mL of borate buffer (pH 9.0). Add 1 mL of 10 mM Fmoc-OSu in Acetonitrile. Incubate at 25 °C for 30 minutes.

  • Chromatographic Separation :

    • Column : C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 40% B to 95% B over 10 minutes.

    • Causality: The acidic mobile phase ensures the oxime nitrogen remains protonated (if not sterically hindered), while the gradient exploits the massive hydrophobic shift imparted by the Fmoc group. The (Z)-isomer derivative will elute at a distinct retention time compared to the (E)-isomer derivative due to the spatial orientation of the trifluoromethylphenyl group relative to the Fmoc-carbamate chain.

  • Mass Spectrometry Detection : Operate in positive ESI mode. Extract the exact mass chromatogram for[M+H]⁺ at m/z 541.2[4].

  • Validation : Spike the sample with the synthesized N-Fmoc (Z)-Fluvoxamine reference standard. An increase in the area of the suspected impurity peak without peak splitting definitively confirms the identity of the (Z)-isomer.

AnalyticalWorkflow Sample Fluvoxamine API (E-isomer + Trace Z-isomer) Derivatization In-situ Fmoc Derivatization (Borate Buffer, Fmoc-OSu) Sample->Derivatization HPLC UHPLC C18 Separation (Gradient: Water/MeCN + 0.1% FA) Derivatization->HPLC Resolution Steric & Hydrophobic Resolution of N-Fmoc E/Z Isomers HPLC->Resolution Detection ESI-MS Detection (Extract m/z 541.2 [M+H]+) Resolution->Detection

Analytical workflow for derivatization and LC-MS quantification of the (Z)-Fluvoxamine impurity.

Conclusion

N-Fmoc (Z)-Fluvoxamine is a highly specialized, unregistered (CAS N/A) chemical standard essential for the rigorous quality control of Fluvoxamine API. By leveraging the robust chemistry of Fmoc protection, analytical scientists can overcome the inherent detection limitations of the native molecule, ensuring that the phototoxic and pharmacologically inactive (Z)-isomer is accurately quantified and controlled within pharmacopoeial limits.

References

  • Total Synthesis . "Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism". URL: [Link]

  • Wikipedia . "Fluorenylmethyloxycarbonyl protecting group". URL:[Link]

  • ResearchGate . "Photo-isomerization of fluvoxamine in aqueous solutions". URL:[Link]

  • ResearchGate . "Quantitative 1H NMR spectroscopic determination of the E/Z isomer ratio of the antidepressant drug fluvoxamine for use in pharmaceutical analysis". URL:[Link]

  • Google Patents. "US9783492B2 - Process for the preparation of fluvoxamine maleate".
  • Wikidot . "Fmoc - Lokey Lab Protocols". URL:[Link]

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Exploratory

Comprehensive Technical Guide: Solubility and Stability Dynamics of N-Fmoc (Z)-Fluvoxamine

Executive Summary The derivatization of active pharmaceutical ingredients (APIs) is a critical strategy in analytical chemistry and prodrug development. N-Fmoc (Z)-Fluvoxamine represents a specialized fluorenylmethyloxyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The derivatization of active pharmaceutical ingredients (APIs) is a critical strategy in analytical chemistry and prodrug development. N-Fmoc (Z)-Fluvoxamine represents a specialized fluorenylmethyloxycarbonyl (Fmoc) protected derivative of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine. The integration of the bulky, highly lipophilic Fmoc group onto the primary amine of fluvoxamine fundamentally alters its physicochemical landscape, significantly impacting its solubility, structural rigidity, and metabolic stability [1]. This whitepaper provides an in-depth mechanistic analysis of the solubility and stability profiles of N-Fmoc (Z)-Fluvoxamine, establishing self-validating protocols for its handling in advanced analytical and synthetic workflows.

Mechanistic Rationale for Fmoc Derivatization

Fluvoxamine inherently possesses a primary aliphatic amine at the terminus of its aminoethyl oxime ether chain. In analytical applications (such as HPLC with fluorescence or UV detection) and complex peptide synthesis, this primary amine is highly reactive.

Derivatizing this amine with Fmoc chloride (Fmoc-Cl) in the presence of a mild base yields N-Fmoc (Z)-Fluvoxamine. The causality behind this specific protection strategy is twofold:

  • Chromophoric Enhancement: The fluorenyl ring system provides a massive increase in UV absorbance and introduces native fluorescence, lowering the limit of detection (LOD) into the femtomole range during chromatographic assays [2].

  • Steric Shielding: The bulky Fmoc group sterically hinders the primary amine, preventing unwanted nucleophilic attacks and oxidative degradation of the amine terminus, thereby extending the shelf-life of the intermediate in organic syntheses.

Physicochemical Profile: Solubility Dynamics

The native fluvoxamine molecule is typically handled as a maleate salt to ensure aqueous solubility. However, the introduction of the Fmoc group neutralizes the basicity of the primary amine (forming a carbamate) and introduces a massive hydrophobic moiety. Consequently, N-Fmoc (Z)-Fluvoxamine exhibits a solubility profile characteristic of highly lipophilic organic intermediates [1].

Table 1: Empirical Solubility Profile of N-Fmoc (Z)-Fluvoxamine
SolventPolarity IndexSolubility StatusMechanistic Causality
Water / Aqueous Buffers 10.2InsolubleLoss of the ionizable primary amine prevents solvation via hydrogen bonding networks.
Dimethyl Sulfoxide (DMSO) 7.2Highly Soluble (>50 mg/mL)Strong dipole moment effectively solvates both the polar oxime ether core and the lipophilic Fmoc ring.
Dichloromethane (DCM) 3.1Highly SolubleExcellent solvation of the bulky aromatic fluorenyl system; standard for Fmoc-chemistry.
Chloroform 4.1SolubleSimilar to DCM, provides optimal dispersive forces for the aromatic rings [1].
Ethyl Acetate (EtOAc) 4.4SolubleModerate polarity allows for effective liquid-liquid extraction during synthesis [1].

Stability Kinetics and Degradation Pathways

The stability of N-Fmoc (Z)-Fluvoxamine is governed by the inherent vulnerabilities of the Fmoc carbamate linkage and the (Z)-oxime ether geometry.

  • Base-Catalyzed Cleavage: The Fmoc group is famously labile to secondary amines (e.g., piperidine, diethylamine). The mechanism involves the abstraction of the acidic proton at the 9-position of the fluorene ring, leading to β -elimination and the release of dibenzofulvene and carbon dioxide. Therefore, stability is severely compromised in basic environments (pH > 8.5).

  • Photolytic Isomerization: The (Z)-isomer of the oxime ether is thermodynamically preferred but can undergo photo-isomerization to the (E)-isomer under intense UV irradiation. Furthermore, the Fmoc group itself can undergo photolytic degradation.

  • Thermal Stability: In solid state, the compound is stable at -20°C. In solution (e.g., acetonitrile or DMSO), it exhibits excellent stability at 4°C for up to 72 hours, provided it is protected from light and nucleophiles [2].

StabilityWorkflow A N-Fmoc (Z)-Fluvoxamine Stock (DMSO) B Aliquoting into Test Matrices A->B Dilution C Thermal Stress (4°C, 25°C, 40°C) B->C Dark conditions D Photolytic Stress (UV/Vis Exposure) B->D Controlled lighting E HPLC-UV/Fluorescence Analysis C->E Time-point sampling D->E Time-point sampling F Kinetic Degradation Modeling E->F Peak Area Quantification

Workflow for solubility screening and stability profiling of N-Fmoc (Z)-Fluvoxamine.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. By incorporating internal standards and strict environmental controls, researchers can isolate variables affecting solubility and stability.

Protocol: Preparation and Stability Profiling of N-Fmoc (Z)-Fluvoxamine Solutions

Objective: To prepare a stable stock solution and quantify its degradation kinetics over 72 hours.

Step 1: Stock Solution Preparation (Gravimetric & Volumetric Control)

  • Action: Weigh exactly 10.0 mg of N-Fmoc (Z)-Fluvoxamine using a microbalance. Dissolve in 1.0 mL of anhydrous, HPLC-grade DMSO to yield a 10 mg/mL stock.

  • Causality: Anhydrous DMSO prevents premature hydrolysis. The high concentration ensures the Fmoc derivative remains fully solvated without precipitating.

  • Validation: Visually inspect for particulates. A clear, slightly yellowish solution confirms complete dissolution.

Step 2: Working Solution Dilution (Matrix Matching)

  • Action: Dilute the stock 1:100 into Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

  • Causality: ACN is compatible with reverse-phase HPLC. The addition of 0.1% FA maintains a slightly acidic pH (approx. pH 3), which suppresses the β -elimination of the Fmoc group, locking the molecule in its stable state [2].

Step 3: Forced Degradation Setup

  • Action: Divide the working solution into three amber HPLC vials (Dark/4°C, Dark/25°C) and one clear vial (Light/25°C).

  • Causality: Amber vials prevent photo-isomerization of the (Z)-oxime and photolytic cleavage of the Fmoc group. The clear vial acts as a positive control for photolytic degradation.

Step 4: Chromatographic Analysis

  • Action: Inject 10 μ L of each sample into an HPLC system equipped with a C18 column and a Fluorescence Detector (Excitation: 260 nm, Emission: 315 nm) at t=0, 24, 48, and 72 hours.

  • Causality: Fluorescence detection selectively targets the fluorenyl moiety, ignoring non-derivatized degradation products, thereby providing a highly specific kinetic tracking of the intact N-Fmoc (Z)-Fluvoxamine [2].

  • Validation: The t=0 injection serves as the 100% baseline. The appearance of a peak corresponding to dibenzofulvene in the clear vial confirms the system is successfully detecting degradation.

Conclusion

The derivatization of fluvoxamine with an Fmoc protecting group fundamentally shifts its physicochemical properties from a water-soluble amine to a highly lipophilic, UV-active compound. While N-Fmoc (Z)-Fluvoxamine exhibits excellent solubility in halogenated solvents and DMSO [1], its stability is strictly dependent on environmental pH and light exposure. By employing acidic buffering and actinic shielding, researchers can maintain the structural integrity of this compound for complex analytical and synthetic applications.

References

  • EvitaChem. "Buy N-Fmoc (Z)-Fluvoxamine (EVT-1505442)". EvitaChem Product Catalog.
  • Campíns-Falcó, P., et al. "On-Line Derivatization into Precolumns for the Determination of Drugs by Liquid Chromatography and Column Switching: Determination of Amphetamines in Urine". Analytical Chemistry - ACS Publications.
Foundational

A Technical Guide on the Dual Role of the Fmoc Group in Fluvoxamine Derivatives: From Synthetic Cornerstone to Pharmacological Modulator

For Researchers, Scientists, and Drug Development Professionals Abstract Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) and sigma-1 receptor (S1R) agonist, is a clinically significant therapeutic agent for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) and sigma-1 receptor (S1R) agonist, is a clinically significant therapeutic agent for various psychiatric disorders.[1][2] The exploration of its derivatives is a key strategy in the quest for novel compounds with improved pharmacological profiles. This technical guide delves into the multifaceted and largely prospective role of the 9-fluorenylmethyloxycarbonyl (Fmoc) group in the context of fluvoxamine derivatives. Traditionally celebrated as a cornerstone of solid-phase peptide synthesis (SPPS) due to its base-labile nature, the Fmoc group's potential utility extends far beyond this domain.[3][4][5][6] We will explore its dual functionality: first, as a strategic protecting group for the primary amine in the synthesis of complex fluvoxamine analogs, and second, as a bulky, hydrophobic moiety capable of profoundly modulating the physicochemical properties and pharmacodynamics of the parent molecule. This guide provides a theoretical framework, detailed experimental protocols, and conceptual visualizations to stimulate further research into this unexplored chemical space.

Introduction: Fluvoxamine and the Rationale for Derivatization

Fluvoxamine's therapeutic efficacy is primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin.[7][8] Additionally, its agonistic activity at the S1R contributes to its unique pharmacological profile, including anti-inflammatory effects.[1][2] The development of fluvoxamine derivatives is driven by several key objectives in drug discovery:

  • Modulating Selectivity: Fine-tuning the affinity for SERT versus other transporters and receptors.

  • Altering Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties.

  • Exploring Novel Mechanisms: Investigating how structural modifications impact interactions with secondary targets like the S1R.

  • Developing Prodrugs: Creating inactive precursors that are metabolized into the active drug in vivo to control release or improve tolerability.

The primary amine of fluvoxamine is a critical site for its biological activity but also a prime handle for synthetic modification. Protecting this amine is essential for preventing unwanted side reactions during the synthesis of more complex analogs.[6][9] This is where the unique chemistry of the Fmoc group offers intriguing possibilities.

The 9-fluorenylmethyloxycarbonyl (Fmoc) Group: A Profile

The Fmoc group is an amine-protecting group renowned for its utility in organic synthesis, particularly SPPS.[3][5][10] Its chemical behavior is dictated by the fluorenyl ring system.

Key Chemical Properties:

  • Base Lability: The Fmoc group is stable under acidic conditions but is readily cleaved by mild bases, most commonly a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4][5][10] This cleavage occurs via a β-elimination mechanism.[5]

  • Orthogonality: Its base-lability makes it "orthogonal" to many acid-labile protecting groups (e.g., Boc, Trt), allowing for selective deprotection strategies in multi-step syntheses.[3][11]

  • UV Absorbance: The fluorenyl moiety is highly fluorescent and possesses a strong UV absorbance, which can be used to monitor the progress of deprotection reactions in real-time.[10][11][12]

Key Physicochemical Properties:

  • Hydrophobicity: The large, aromatic fluorenyl system imparts significant hydrophobicity and steric bulk to any molecule it is attached to.[12] This can decrease the solubility of derivatives in aqueous media but may enhance membrane permeability.[12][13]

The Hypothesized Roles of the Fmoc Group in Fluvoxamine Derivatives

While the direct conjugation of an Fmoc group to fluvoxamine is not a well-documented strategy, we can extrapolate its potential roles based on established chemical principles.

Role in Synthesis: A Removable Shield

The most direct application of the Fmoc group is as a temporary protecting group for fluvoxamine's primary amine. This would allow for selective modifications on other parts of the molecule that might otherwise be incompatible with a free amine. For instance, if a researcher wanted to modify the methoxy group of fluvoxamine, protecting the amine would be a critical first step.

A hypothetical synthetic workflow is presented below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Further Derivatization cluster_2 Step 3: Deprotection Fluvoxamine Fluvoxamine FmocFluvoxamine Fmoc-Fluvoxamine Fluvoxamine->FmocFluvoxamine Protection FmocCl Fmoc-Cl (or Fmoc-OSu) Mild Base FmocFluvoxamine_mod Fmoc-Fluvoxamine FmocDerivative Modified Fmoc-Derivative FmocFluvoxamine_mod->FmocDerivative Modification Modification Selective Reaction at another site FmocDerivative_dep Modified Fmoc-Derivative FinalProduct Final Fluvoxamine Derivative FmocDerivative_dep->FinalProduct Deprotection Piperidine 20% Piperidine in DMF G cluster_0 Fluvoxamine Binding cluster_1 Fmoc-Fluvoxamine Interaction Fluvoxamine Fluvoxamine Receptor SERT/S1R Binding Site Fluvoxamine->Receptor Active Binding FmocFluvoxamine Fmoc-Fluvoxamine FmocGroup Fmoc Group (Steric Shield) FmocFluvoxamine->FmocGroup Receptor2 SERT/S1R Binding Site FmocFluvoxamine->Receptor2 Binding Blocked

Caption: Conceptual model of steric hindrance by the Fmoc group.
3.2.2 Bioisosteric Replacement and Novel Interactions

Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance desired attributes. [14][15][16]While the Fmoc group is not a classic bioisostere for any part of fluvoxamine, its large, flat, and electron-rich fluorenyl ring system could introduce new, favorable interactions within a receptor binding site. These could include:

  • π-π Stacking: Interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

  • Hydrophobic Interactions: The fluorenyl moiety could occupy a large hydrophobic pocket within the receptor, potentially increasing binding affinity or altering the conformation of the receptor.

Such novel interactions could lead to a derivative with a completely different activity profile—for example, reduced SERT activity but enhanced S1R affinity, or even affinity for a new, off-target receptor.

Impact on Physicochemical Properties

The addition of the Fmoc group would significantly alter the physicochemical profile of fluvoxamine.

PropertyFluvoxamineFmoc-Fluvoxamine (Calculated)Rationale for Change
Molecular Formula C₁₅H₂₁F₃N₂O₂C₃₀H₃₁F₃N₂O₄Addition of C₁₅H₁₀O₂ (Fmoc group)
Molecular Weight 318.34 g/mol 556.58 g/mol Significant increase due to the large Fmoc moiety.
Calculated LogP ~3.0>5.0The large, nonpolar fluorenyl ring system dramatically increases lipophilicity. [12]
Aqueous Solubility Sparingly solublePredicted to be very lowIncreased hydrophobicity leads to decreased water solubility.

This shift towards higher lipophilicity would have profound implications for the drug's ADME profile, likely increasing its ability to cross the blood-brain barrier but also potentially making it more susceptible to metabolic breakdown by cytochrome P450 enzymes and increasing the risk of off-target toxicity.

Experimental Protocols

To investigate these hypotheses, two key experimental workflows are proposed: the synthesis of a model compound, Fmoc-Fluvoxamine, and its subsequent evaluation in a competitive binding assay.

Protocol 1: Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-Fluvoxamine

This protocol describes the protection of the primary amine of fluvoxamine using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is often preferred over Fmoc-Cl due to its greater stability and lower propensity for side reactions. [3] Materials:

  • Fluvoxamine free base

  • 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve fluvoxamine free base (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add sodium bicarbonate (2-3 equivalents) to the solution and stir until dissolved. This ensures the fluvoxamine amine is in its nucleophilic, unprotonated state. [17]3. Fmoc Reagent Addition: Add Fmoc-OSu (1.1 equivalents) to the stirring solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, add deionized water to the flask and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexane) to isolate the pure N-(Fmoc)-Fluvoxamine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: SERT Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of the newly synthesized Fmoc-Fluvoxamine for the serotonin transporter (SERT) and compare it to the parent compound.

Materials:

  • Cell membranes prepared from a cell line stably expressing human SERT (hSERT).

  • [³H]-Citalopram or another suitable high-affinity SERT radioligand.

  • Fluvoxamine (as a positive control).

  • N-(Fmoc)-Fluvoxamine (test compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Paroxetine).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of fluvoxamine and Fmoc-Fluvoxamine in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: hSERT membranes + [³H]-Citalopram + Assay Buffer.

    • Non-Specific Binding (NSB): hSERT membranes + [³H]-Citalopram + 10 µM Paroxetine.

    • Competitive Binding: hSERT membranes + [³H]-Citalopram + varying concentrations of test compound (Fluvoxamine or Fmoc-Fluvoxamine).

  • Incubation: Add the hSERT membrane preparation to all wells, followed by the test compounds/buffer, and finally the [³H]-Citalopram to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand. [1]5. Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB CPM from all other CPM values.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

Conclusion

The Fmoc group, while a familiar tool for peptide chemists, represents an untapped resource in the derivatization of small molecule drugs like fluvoxamine. This guide has presented a theoretical framework for its dual role. As a synthetic tool , its robust and orthogonal nature provides a reliable method for protecting fluvoxamine's primary amine, thereby enabling the synthesis of novel and complex analogs. As a pharmacological modulator , the Fmoc moiety itself becomes a significant structural feature, capable of inducing drastic changes in physicochemical properties and drug-receptor interactions. Its large size may confer a prodrug-like profile through steric hindrance, while its aromatic system could introduce novel binding interactions, potentially redirecting the molecule's biological activity. The experimental protocols provided herein offer a clear path for researchers to begin synthesizing and evaluating these intriguing derivatives, opening a new chapter in the structure-activity relationship studies of fluvoxamine.

References

  • Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • LGC Standards. Focus on FMOC chemistry.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • Benchchem. Understanding the role of the Fmoc protecting group in peptide synthesis.
  • Mtoz Biolabs. Fmoc Peptide Synthesis.
  • Ontores. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • PubMed. Synthesis of [O-methyl-11C]fluvoxamine--a potential serotonin uptake site radioligand.
  • Benchchem. The Synthesis and Discovery of Fluvoxamine: An In-depth Technical Guide.
  • Benchchem. Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl).
  • Tokyo Chemical Industry Co., Ltd. 9-Fluorenylmethyloxycarbonylation (Fmoc) Reagents [Protecting Reagents].
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups.
  • ChemPep. Overview of Fmoc Amino Acids.
  • Benchchem. A Head-to-Head Comparison of Derivatization Reagents: Dansyl Chloride vs. 9-Fluorenylmethyl Chloroformate (FMOC-Cl).
  • SID.ir. Synthesis and purification of fluvoxamine maleate in green solvents with high yield.
  • ResearchGate. The derivatization scheme of alkyl amines with FMOC-Cl.
  • ConnectSci. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future.
  • Google Patents. CN116947691A - Preparation method of fluvoxamine maleate.
  • Google Patents. CN101654419A - Preparation method of fluvoxamine maleate.
  • Benchchem. An In-Depth Technical Guide to the Chemical Properties of Fmoc-DL-histidine.
  • PubMed. Determination of biogenic amines in infusions of tea (Camellia sinensis) by HPLC after derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
  • Bocsci. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • PubMed. Photoisomerization of Fluvoxamine Generates an Isomer That Has Reduced Activity on the 5-hydroxytryptamine Transporter and Does Not Affect Cell Proliferation.
  • PubMed. Structure-Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production.
  • ResearchGate. Chemical structure of fluvoxamine.
  • ACS. Application of Bioisosteres in Drug Design.
  • OA Monitor Ireland. Fluvoxamine.
  • PMC. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19.
  • Labinsights. Benefits of Protecting Groups in Organic Synthesis.
  • Benchchem. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Drugs.com. Fluvoxamine Alternatives Compared.
  • University of Malta. Drug design of novel molecules using a bioisosteric and de novo techniques.
  • IntechOpen. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Google Patents. EP4011901A1 - Method for the fmoc group cleavage.
  • ResearchGate. Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design.
  • accessdata.fda.gov. LUVOX® (Fluvoxamine Maleate) Tablets 25 mg, 50 mg and 100 mg Suicidality and Antidepressant Drug.
  • Preprints.org. An Overview of the Systematic Reviews About the Efficacy of Fluvoxamine on Depression.
  • arXiv. Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design.
  • PDF. ratio-FLUVOXAMINE.
  • UQ eSpace. The Role of Functional Groups in Drug-Receptor Interactions.
  • PubMed. Functional group contributions to drug-receptor interactions.
  • ScienceDirect. Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions.

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Exploratory

The (Z)-Isomer of Fluvoxamine: Stereochemical Significance, Formation Mechanisms, and Analytical Control

Executive Summary Fluvoxamine is a highly effective selective serotonin reuptake inhibitor (SSRI) utilized globally for the treatment of major depressive disorder (MDD) and obsessive-compulsive disorder (OCD). Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluvoxamine is a highly effective selective serotonin reuptake inhibitor (SSRI) utilized globally for the treatment of major depressive disorder (MDD) and obsessive-compulsive disorder (OCD). Structurally, fluvoxamine is an oxime ether containing a rigid carbon-nitrogen (C=N) double bond. This structural feature dictates the existence of two geometric isomers: the pharmacologically active (E)-isomer (trans) and the inactive (Z)-isomer (cis).

In pharmaceutical development, the (Z)-isomer is classified as a critical impurity (EP Impurity B / USP Z-isomer). Its presence not only indicates potential degradation but also directly correlates with a reduction in therapeutic efficacy. This technical guide explores the pharmacological divergence between these isomers, the causality behind their formation, and the rigorous analytical methodologies required to separate and quantify them in compliance with global pharmacopeial standards.

Structural & Pharmacological Divergence

The stereochemistry of fluvoxamine is the fundamental driver of its pharmacodynamics. The Cahn-Ingold-Prelog (CIP) priority rules dictate that in the (E)-isomer, the bulky 4-(trifluoromethyl)phenyl group and the O-(2-aminoethyl)oxime group are situated on opposite sides of the C=N double bond.

Causality in Receptor Binding

This spatial arrangement is not merely a structural trivia; it is the absolute determinant of the drug's mechanism of action.

  • The (E)-Isomer: The trans configuration allows the basic aminoethyl group to extend outward, perfectly aligning with the aspartate residue within the central binding pocket of the Serotonin Transporter (SERT). This alignment facilitates high-affinity binding and robust serotonin reuptake inhibition.

  • The (Z)-Isomer: In the cis configuration, the aminoethyl group folds inward toward the bulky trifluoromethylphenyl ring. This creates severe steric hindrance and alters the vector of the basic nitrogen, completely abrogating its ability to interact with SERT [1].

Consequently, the (Z)-isomer exhibits a near-total loss of capacity to inhibit serotonin uptake. Furthermore, while high concentrations of the (E)-isomer can influence cell proliferation pathways, the (Z)-isomer remains biologically inert in these specific assays, underscoring the necessity of controlling its levels in the final active pharmaceutical ingredient (API) [1].

G E_Iso Fluvoxamine (E)-Isomer [Active API] UV UVB Light (290-320 nm) E_Iso->UV Photoisomerization SERT SERT Inhibition Therapeutic Efficacy E_Iso->SERT High Receptor Affinity Z_Iso Fluvoxamine (Z)-Isomer [Impurity] UV->Z_Iso Stereochemical Shift Loss Loss of SERT Binding Reduced Efficacy Z_Iso->Loss Steric Hindrance

Fig 1: Fluvoxamine photoisomerization pathway and its impact on therapeutic efficacy.

Mechanisms of (Z)-Isomer Formation

The presence of the (Z)-isomer in fluvoxamine formulations stems from two primary pathways: synthetic by-products and environmental degradation.

Synthetic Origin

During the synthesis of fluvoxamine, the oximation of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with 2-aminooxyethylaminedihydrochloride yields a mixture of both isomers. While the thermodynamically stable (E)-isomer is heavily favored, the kinetically controlled (Z)-isomer can still form (typically 2-5% in crude mixtures). Rigorous purification steps (such as selective crystallization) are required to isolate the pure (E)-isomer.

Photoisomerization (Environmental Degradation)

Fluvoxamine is highly susceptible to photolytic degradation. When aqueous solutions of the drug are exposed to ultraviolet light—specifically UVB (290-320 nm) or simulated sunlight—the molecule absorbs the energy, temporarily breaking the π -bond of the oxime and allowing rotation before reforming into the (Z)-isomer [2].

  • Kinetics: Studies indicate this photoisomerization occurs rapidly within the first 7 days of exposure, with a rate constant of 0.12−0.19 day−1 [2].

  • Formulation Impact: Because this conversion generates an inactive photoproduct, fluvoxamine must be manufactured, stored, and dispensed in strictly light-resistant packaging to prevent a silent loss of clinical efficacy.

Analytical Methodologies: HPLC Separation

To ensure the safety and efficacy of the drug, pharmacopeias (such as the USP and EP) mandate strict limits on the (Z)-isomer. Because the E and Z isomers have identical molecular weights and highly similar polarities, High-Performance Liquid Chromatography (HPLC) with specific column chemistries is required to separate them.

Causality in Chromatographic Choices
  • Stationary Phase (L7 / C8 Column): A C8 column is preferred over a standard C18. The shorter alkyl chains provide sufficient hydrophobic retention for the non-polar regions of fluvoxamine without excessive retention times. This allows the subtle 3D conformational differences to dictate elution. The (Z)-isomer, being more compact ("folded"), interacts less with the C8 chains and elutes before the extended (E)-isomer.

  • Mobile Phase (Ion-Pairing): The use of sodium 1-pentanesulfonate at a low pH (3.0) is critical. The low pH ensures the primary amine of fluvoxamine is fully protonated. The pentanesulfonate acts as an ion-pairing agent, neutralizing the charge and increasing the complex's hydrophobicity, which prevents secondary interactions with residual silanols on the silica support. This eliminates peak tailing and sharpens resolution [3].

Step-by-Step USP HPLC Protocol

This self-validating protocol is adapted from the USP Monograph for Fluvoxamine Maleate [3][4].

Step 1: Buffer Preparation

  • Dissolve 8.0 g of sodium 1-pentanesulfonate and 1.1 g of monobasic potassium phosphate in 1.0 L of HPLC-grade water.

  • Adjust the pH to 3.00±0.05 using dilute phosphoric acid. Filter through a 0.45 µm membrane.

Step 2: Mobile Phase Formulation

  • Mix the prepared Buffer and Acetonitrile in a 62:38 (v/v) ratio.

  • Degas the mixture thoroughly via sonication or vacuum filtration.

Step 3: System Suitability Solution (Forced Degradation) Why forced degradation? To prove the column can resolve the API from the (Z)-isomer, we must intentionally generate the impurity in situ.

  • Transfer 6.0 mg of Fluvoxamine Maleate RS to a 50-mL volumetric flask.

  • Heat the dry sample at 120°C for 10 minutes to induce thermal isomerization.

  • Cool to room temperature, add 3.0 mL of 0.1 N HCl, and heat in a water bath for 10 minutes.

  • Cool again, add 50 mg of Fluvoxamine Maleate, dissolve in 25 mL of Mobile Phase, and dilute to volume.

Step 4: Chromatographic Execution

  • Column: L7 packing (e.g., Luna 5 µm C8(2), 250 x 4.6 mm).

  • Flow Rate: 1.7 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV absorbance at 234 nm.

  • Injection: Inject equal volumes of the System Suitability Solution and Sample Solution.

Step 5: System Validation Ensure the resolution ( Rs​ ) between the (Z)-isomer (Relative Retention Time ~0.67) and the Fluvoxamine peak (RRT 1.0) is ≥3.0 [3].

G Prep Sample Preparation (Forced Degradation at 120°C) Col HPLC Separation Column: L7 (C8), 250 x 4.6 mm Prep->Col Det UV Detection λ = 234 nm Col->Det MP Mobile Phase Ion-Pairing Buffer + Acetonitrile MP->Col Res System Suitability Resolution (Z vs E) ≥ 3.0 Det->Res

Fig 2: USP-compliant HPLC analytical workflow for the separation of Fluvoxamine isomers.

Quantitative Data & Acceptance Criteria

To maintain batch-to-batch consistency, the following parameters are strictly monitored. Table 1 outlines the pharmacological differences, while Table 2 details the USP acceptance criteria for organic impurities.

Table 1: Pharmacological and Physicochemical Comparison of Fluvoxamine Isomers

Property(E)-Isomer (Fluvoxamine)(Z)-Isomer (Impurity B)
Configuration Trans (Entgegen)Cis (Zusammen)
SERT Inhibition High Affinity (Active)Inactive (Loss of Capacity)
Therapeutic Role Antidepressant / AnxiolyticPharmacopeial Impurity
Relative Retention Time (RRT) 1.0~0.67
Formation Trigger Primary Synthetic ProductPhotoisomerization (UVB), Thermal Stress

Table 2: USP Acceptance Criteria for Fluvoxamine Organic Impurities [3]

Compound NameRelative Retention Time (RRT)Relative Response Factor (RRF)Limit (%)
Succinyl fluvoxamine0.19--
Aminoethyl fluvoxamine0.500.31.0
Z-isomer 0.67 0.71 0.2
Fluvoxamine (E-isomer)1.0--
Fluvoxamine oxime2.01.00.2

Conclusion

The stereochemistry of fluvoxamine is a prime example of how geometric isomerism dictates pharmacological fate. The conversion of the active (E)-isomer to the inactive (Z)-isomer via photoisomerization represents a critical vulnerability in drug stability. By employing robust, ion-paired reverse-phase HPLC methodologies, analytical scientists can accurately monitor the (Z)-isomer, ensuring that the final pharmaceutical product retains its structural integrity and therapeutic efficacy.

References
  • PubMed. Photoisomerization of Fluvoxamine Generates an Isomer That Has Reduced Activity on the 5-hydroxytryptamine Transporter and Does Not Affect Cell Proliferation.
  • PubMed. Photo-isomerization of fluvoxamine in aqueous solutions.
  • Trungtamthuoc. Fluvoxamine Maleate USP 2025 Monograph.
  • Phenomenex. Separation of Fluvoxamine Maleate and its Organic Impurities per USP Monograph.

Protocols & Analytical Methods

Method

Application Note: N-Fmoc (Z)-Fluvoxamine as a Versatile Building Block in Advanced Chemical Synthesis and SAR Probing

Executive Summary Fluvoxamine is a highly potent selective serotonin reuptake inhibitor (SSRI) and Sigma-1 receptor agonist widely used in psychiatric medicine[1]. While clinical formulations rely exclusively on the phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluvoxamine is a highly potent selective serotonin reuptake inhibitor (SSRI) and Sigma-1 receptor agonist widely used in psychiatric medicine[1]. While clinical formulations rely exclusively on the pharmacologically active (E)-isomer, the (Z)-isomer—traditionally viewed merely as a synthetic impurity—holds immense untapped potential for drug discovery. This application note provides a comprehensive guide to utilizing N-Fmoc (Z)-Fluvoxamine as a stable, orthogonally protected building block. By isolating and protecting the (Z)-isomer, researchers can synthesize novel negative-control probes, map alternative binding pocket geometries, and develop tethered radioligands for advanced neuropharmacological assays.

Strategic Rationale: Why the (Z)-Isomer and Why Fmoc?

The Value of the Inactive Isomer

The British Pharmacopoeia strictly limits the (Z)-isomer content in clinical fluvoxamine to less than 0.5% due to its lack of therapeutic efficacy[2]. However, in Structure-Activity Relationship (SAR) studies, "inactive" isomers are critical. They serve as perfect negative controls for Serotonin Transporter (SERT) and Sigma-1 assays, allowing researchers to isolate the specific stereochemical requirements for receptor binding[1]. Furthermore, modifying the (Z)-isomer can yield novel compounds that bypass SERT entirely to selectively target Sigma-1 or other secondary pathways.

Causality Behind Fmoc Protection

The fluvoxamine scaffold contains a delicate oxime ether linkage. Traditional amine protection strategies, such as Boc (tert-butyloxycarbonyl), require harsh acidic conditions (e.g., Trifluoroacetic acid) for deprotection. These acidic conditions risk hydrolyzing the oxime ether, destroying the molecule's core architecture.

The Fluorenylmethyloxycarbonyl (Fmoc) group is chosen deliberately for its orthogonal reactivity. Fmoc is base-labile and can be cleaved under mild conditions (e.g., 20% piperidine in DMF), which perfectly preserves the acid-sensitive oxime ether[3]. This makes N-Fmoc (Z)-Fluvoxamine an ideal intermediate for downstream solid-phase synthesis or complex conjugations, such as the synthesis of [11C]fluvoxamine radioligands[4].

Quantitative Data & Chemical Properties

The following table summarizes the critical quantitative parameters and clinical relevance of fluvoxamine isomers and their protected derivatives.

PropertyValueClinical Relevance / Synthetic Implication
Target Isomer (Z)-FluvoxaminePharmacologically inactive; utilized for SAR negative controls or novel target probing[2].
Active Isomer (E)-FluvoxaminePotent SERT inhibitor and Sigma-1 agonist[1].
Protecting Group N-FmocBase-labile; prevents acid-catalyzed oxime hydrolysis during downstream coupling[3].
Pharmacopeial Limit < 0.5% (Z)-isomerRegulatory threshold for clinical-grade (E)-fluvoxamine maleate[2].
Photo-isomerization Rate 0.12–0.19 day⁻¹(E) converts to (Z) under UV light; dictates the need for amber glassware during storage[5].

Synthetic Workflows

SynthesisWorkflow Start Fluvoxamine Maleate (E/Z Mixture) FreeBase Free Base Conversion (NaOH / Extraction) Start->FreeBase IsomerSep Isomer Separation (Z-isomer enrichment) FreeBase->IsomerSep FmocProtect Fmoc-OSu / Base (Amine Protection) IsomerSep->FmocProtect Product N-Fmoc (Z)-Fluvoxamine (Stable Building Block) FmocProtect->Product Downstream Downstream SAR Studies & Conjugation Product->Downstream

Caption: Synthetic workflow for the isolation and Fmoc-protection of (Z)-Fluvoxamine.

Experimental Protocols: A Self-Validating Approach

Protocol 1: Isolation and Fmoc-Protection of (Z)-Fluvoxamine

Causality: To obtain the (Z)-isomer affordably, this protocol exploits the natural photo-isomerization of (E)-fluvoxamine under UV light, which yields the (Z)-isomer as the primary degradation product[5]. Fmoc-OSu is selected over Fmoc-Cl to prevent the generation of HCl byproducts, which could prematurely protonate the amine or stress the oxime linkage.

Step-by-Step Methodology:

  • Photo-Isomerization: Expose a 10 mM aqueous solution of (E)-fluvoxamine maleate to simulated sunlight (UV output) for 7 days in a growth chamber at 25°C to drive photo-isomerization to the (Z)-isomer[5].

  • Free Base Conversion: Adjust the aqueous solution to pH 9.0 using 1M NaOH. Extract the free base into ethyl acetate (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Protection Setup: Dissolve the enriched (Z)-fluvoxamine free base in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃.

  • Reagent Addition: Dropwise add 1.2 equivalents of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dissolved in a minimal volume of dioxane. Stir vigorously at room temperature for 4 hours.

  • Self-Validation (LC-MS): Sample the reaction and run LC-MS. Confirm the disappearance of the free amine peak and the appearance of the N-Fmoc (Z)-Fluvoxamine adduct. Validation Gate: If the starting material persists >5%, add 0.2 eq Fmoc-OSu and stir for an additional hour before proceeding.

  • Purification: Carefully acidify to pH 4 using 1M citric acid (avoiding stronger acids to protect the oxime), extract with dichloromethane, and purify via flash chromatography (Hexanes/EtOAc) to isolate pure N-Fmoc (Z)-Fluvoxamine.

Protocol 2: Self-Validating Fmoc Deprotection for Downstream Conjugation

Causality: When utilizing N-Fmoc (Z)-Fluvoxamine for downstream synthesis (e.g., radioligand generation), the Fmoc group must be removed. Cleavage with 20% piperidine generates dibenzofulvene (DBF), which immediately reacts with piperidine to form a stable adduct that absorbs strongly at 301 nm. Monitoring this absorbance provides a real-time, quantitative validation of deprotection[3].

Step-by-Step Methodology:

  • Cleavage: Dissolve N-Fmoc (Z)-Fluvoxamine in a solution of 20% Piperidine in DMF (v/v).

  • Incubation & Monitoring: Stir at room temperature. Continuously monitor the reaction mixture using a UV-Vis spectrophotometer flow cell set to 301 nm.

  • Self-Validation Check: The deprotection is deemed complete only when the absorbance at 301 nm reaches a stable, flat plateau (typically 15-20 minutes). If the curve is still rising, cleavage is incomplete and incubation must continue.

  • Evaporation: Concentrate the mixture under high vacuum to remove the volatile DMF and piperidine.

  • Precipitation: Triturate the resulting residue with cold diethyl ether to precipitate the free (Z)-fluvoxamine derivative, leaving the DBF-piperidine adduct dissolved in the supernatant.

  • Downstream Application: The liberated primary amine is now ready for immediate coupling, such as O-methylation with [11C]methyl iodide for PET radioligand synthesis[4].

DeprotectionValidation NFmoc N-Fmoc (Z)-Fluvoxamine Piperidine 20% Piperidine in DMF (Base-catalyzed cleavage) NFmoc->Piperidine Intermediates Free (Z)-Fluvoxamine + Dibenzofulvene (DBF) Piperidine->Intermediates UVMonitor UV Monitoring (301 nm) Quantify DBF Adduct Intermediates->UVMonitor Validation Coupling Next Synthetic Step (e.g., Amidation) Intermediates->Coupling Reactant

Caption: Self-validating deprotection protocol utilizing UV monitoring of the DBF-piperidine adduct.

Pharmacological Context: SERT and Sigma-1 Modulation

Derivatives synthesized from the N-Fmoc (Z)-Fluvoxamine building block are primarily evaluated to map the structural boundaries of the Serotonin Transporter (SERT) and the Sigma-1 receptor[1]. Because the (Z)-isomer is natively inactive at SERT, adding functional groups or tethering it to other pharmacophores allows researchers to isolate Sigma-1 driven intracellular Ca²⁺ modulation without the confounding variables of synaptic serotonin accumulation.

SignalingPathway Derivative (Z)-Fluvoxamine Derivative SERT Serotonin Transporter (SERT) Binding Assay Derivative->SERT Sigma1 Sigma-1 Receptor Binding Assay Derivative->Sigma1 Synaptic5HT Synaptic 5-HT Modulation SERT->Synaptic5HT Ca2Plus Intracellular Ca2+ Flux Sigma1->Ca2Plus Neuroprotection Neuroprotective & Anti-inflammatory Profiling Synaptic5HT->Neuroprotection Ca2Plus->Neuroprotection

Caption: Pharmacological evaluation pathways for novel fluvoxamine derivatives targeting SERT and Sigma-1.

References

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.LibreTexts.
  • Photo-isomerization of fluvoxamine in aqueous solutions.ResearchGate.
  • Synthesis of[O-methyl-11C]fluvoxamine--a potential serotonin uptake site radioligand.NIH.
  • The Synthesis and Discovery of Fluvoxamine: An In-depth Technical Guide.Benchchem.
  • Fmoc-Protected Amino Groups.Organic Chemistry Portal.

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Application

Mechanistic Rationale: The Role of Fmoc in Isomeric Resolution

An in-depth technical guide to the isolation, derivatization, and purification of the (Z)-isomer of Fluvoxamine using Fmoc chemistry. Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) whose active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the isolation, derivatization, and purification of the (Z)-isomer of Fluvoxamine using Fmoc chemistry.

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) whose active pharmaceutical ingredient (API) is strictly the (E)-isomer. The (Z)-isomer is a geometric impurity that occurs during the synthesis of the oxime double bond[1]. The British Pharmacopoeia strictly limits the (Z)-isomer content to ≤0.5%, necessitating highly accurate methods for its isolation and quantification to serve as an analytical standard.

Separating the (E) and (Z) isomers of fluvoxamine free base via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is notoriously difficult. The primary amine on the O-2-aminoethyl chain interacts strongly with residual silanols on silica-based stationary phases, causing severe peak tailing and poor resolution.

The Causality of Derivatization: By derivatizing the primary amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, we achieve three critical physicochemical shifts:

  • Silanol Masking: The basic primary amine is converted into a neutral carbamate, eliminating secondary electrostatic interactions with the column and ensuring sharp, symmetrical peaks.

  • Steric Amplification: The bulky, rigid fluorenyl ring system exaggerates the spatial differences between the (E) and (Z) oxime geometries. This significantly increases the chromatographic separation factor ( α ) between the two isomers.

  • Photophysical Enhancement: Fluvoxamine lacks a strong chromophore (UV max ~245 nm). The Fmoc group introduces a highly conjugated π -system, enabling highly sensitive UV detection at 265, 290, and 300 nm, as well as fluorescence detection[2].

Reaction Z_Fluvo (Z)-Fluvoxamine (Primary Amine) Intermediate Tetrahedral Intermediate Z_Fluvo->Intermediate Nucleophilic Attack Fmoc_OSu Fmoc-OSu (Acyl Donor) Fmoc_OSu->Intermediate pH 8.5-9.0 Product N-Fmoc (Z)-Fluvoxamine (Carbamate Linkage) Intermediate->Product Elimination Byproduct N-Hydroxysuccinimide (Water Soluble) Intermediate->Byproduct Leaving Group

Caption: Reaction mechanism of Fluvoxamine derivatization using Fmoc-OSu.

We specifically utilize Fmoc-OSu (N-hydroxysuccinimide ester) rather than Fmoc-Cl. Fmoc-Cl is highly reactive and prone to forming di-Fmoc byproducts or inducing oxime degradation. Fmoc-OSu provides a milder, self-validating reaction where the primary byproduct (N-hydroxysuccinimide) is highly water-soluble and easily removed during aqueous workup[3].

Experimental Workflow & System Architecture

The purification of N-Fmoc (Z)-Fluvoxamine is a multi-stage process requiring precise control over pH during derivatization and solvent polarity during chromatographic resolution.

G A Fluvoxamine Isomeric Mixture (E/Z ratio ~ 99:1) B In Situ Derivatization (Fmoc-OSu, Borate Buffer pH 8.5) A->B C Liquid-Liquid Extraction (EtOAc / 0.1M HCl Wash) B->C Quench with Glycine D Crude N-Fmoc Fluvoxamine (E + Z + Fmoc-OH) C->D Organic Phase Recovery E Preparative RP-HPLC (C18, Gradient ACN/H2O + 0.1% TFA) D->E Load onto Column F Fraction Collection (UV Detection @ 265 nm) E->F Baseline Resolution G Pure N-Fmoc (Z)-Fluvoxamine (Target Standard) F->G Minor Peak (Later Eluting) H Pure N-Fmoc (E)-Fluvoxamine (Major Byproduct) F->H Major Peak (Earlier Eluting)

Caption: Workflow for the isolation and preparative HPLC purification of N-Fmoc (Z)-Fluvoxamine.

Quantitative Data: Chromatographic Parameters

To ensure the self-validating nature of the HPLC protocol, analysts must verify system suitability against the parameters outlined in Table 1. The (Z)-isomer derivative exhibits slightly higher lipophilicity due to the spatial orientation of the trifluoromethyl-phenyl group relative to the Fmoc-capped amine chain, resulting in a longer retention time on C18 stationary phases.

Table 1: Chromatographic and Photophysical Properties

CompoundRelative Retention Time (RRT)*UV Absorbance Maxima (nm)Fluorescence (Ex/Em nm)LogP (Est.)
(E)-Fluvoxamine (Free Base)0.30245N/A3.1
(Z)-Fluvoxamine (Free Base)0.32245N/A3.1
Fmoc-OH (Hydrolysis Byproduct)0.65265, 290, 300265 / 3154.1
N-Fmoc (E)-Fluvoxamine 1.00 (Reference)265, 290, 300265 / 3155.8
N-Fmoc (Z)-Fluvoxamine 1.08 265, 290, 300265 / 3155.8

*RRT is based on a standard C18 gradient (50% to 90% Acetonitrile in 0.1% aqueous TFA over 30 minutes).

Step-by-Step Methodologies

Protocol A: Selective N-Fmoc Derivatization of Fluvoxamine Isomers

Objective: Convert the primary amine of the fluvoxamine isomeric mixture into a stable carbamate while preserving the oxime geometry.

  • Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer and adjust the pH to 8.5 using 1 M HCl or NaOH. Causality: A pH of 8.5 ensures the primary amine of fluvoxamine ( pKa​≈8.7 ) is sufficiently deprotonated to act as a nucleophile, while avoiding highly alkaline conditions that could trigger oxime hydrolysis or rapid degradation of the Fmoc-OSu reagent.

  • Substrate Dissolution: Dissolve 1.0 g of Fluvoxamine base (containing the Z-isomer impurity) in 10 mL of Acetonitrile (ACN).

  • Reagent Addition: Dissolve 1.2 equivalents of Fmoc-OSu (approx. 1.28 g) in 10 mL of ACN. Add this dropwise to the fluvoxamine solution under continuous magnetic stirring.

  • Reaction Initiation: Add 20 mL of the pH 8.5 Borate buffer to the mixture. Stir at room temperature ( 20−25∘C ) for 45 minutes.

  • In-Process Control (IPC): Monitor the reaction via analytical HPLC or TLC (Hexane:EtOAc 7:3). The disappearance of the free base peak confirms completion.

  • Quenching: Add 0.5 g of Glycine and stir for 15 minutes. Causality: Glycine acts as a sacrificial amine, reacting with any residual Fmoc-OSu to form Fmoc-Glycine, which is highly water-soluble and easily removed in the next step.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water. Extract and retain the organic layer.

  • Acid Wash: Wash the organic layer with 30 mL of 0.1 M HCl. Causality: This removes any unreacted trace amines. The N-Fmoc fluvoxamine is neutral and remains in the organic phase.

  • Desiccation and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate under reduced pressure to yield crude N-Fmoc Fluvoxamine.

Protocol B: Preparative RP-HPLC Purification of N-Fmoc (Z)-Fluvoxamine

Objective: Isolate the N-Fmoc (Z)-Fluvoxamine from the major (E)-isomer and reaction byproducts.

  • System Preparation: Equip a preparative HPLC system with a C18 column (e.g., 250 mm × 21.2 mm, 5 µm particle size). Set the UV detector to 265 nm.

  • Mobile Phase Formulation:

    • Phase A: Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA).

    • Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent and maintains an acidic environment, suppressing the ionization of any residual silanols on the column, which prevents peak tailing of the bulky Fmoc derivatives.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of ACN:Water (1:1). Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution:

    • 0-5 min: Isocratic hold at 50% B.

    • 5-35 min: Linear gradient from 50% B to 90% B.

    • 35-40 min: Column wash at 100% B.

  • Fraction Collection: The major peak (N-Fmoc E-Fluvoxamine) will elute first. Collect the closely following minor peak (N-Fmoc Z-Fluvoxamine).

  • Lyophilization: Pool the fractions containing the pure Z-isomer derivative and lyophilize to obtain a stable, white to off-white solid powder[4].

Protocol C: Fmoc Deprotection (Optional Recovery of Free Base)

If the downstream application requires the free (Z)-Fluvoxamine amine (e.g., for pharmacological testing or liposomal peptide coupling[5]), the Fmoc group must be cleaved.

  • Cleavage Reaction: Dissolve the purified N-Fmoc (Z)-Fluvoxamine in a solution of 20% Piperidine in Dimethylformamide (DMF). Stir at room temperature for 15 minutes. Causality: Piperidine acts as a mild base to abstract the acidic proton on the fluorenyl ring, triggering a β -elimination that releases the free amine, CO2​ , and dibenzofulvene (DBF).

  • Scavenging: The DBF byproduct will immediately react with excess piperidine to form a DBF-piperidine adduct.

  • Recovery: Evaporate the DMF under high vacuum. Purify the residue via a short silica gel plug (eluting with Dichloromethane:Methanol 9:1 containing 1% Triethylamine) to recover the pure (Z)-Fluvoxamine free base.

Sources

Method

experimental use of N-Fmoc (Z)-Fluvoxamine in neuropharmacology

Application Note: Experimental Use of N-Fmoc (Z)-Fluvoxamine in Neuropharmacological Profiling and Isomer-Specific Tracking Executive Summary & Scientific Rationale Fluvoxamine is a selective serotonin reuptake inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Use of N-Fmoc (Z)-Fluvoxamine in Neuropharmacological Profiling and Isomer-Specific Tracking

Executive Summary & Scientific Rationale

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) uniquely characterized by its potent agonism at the σ1​ receptor, which contributes to its distinct neuroprotective and anxiolytic properties. The active pharmaceutical ingredient is exclusively the (E)-isomer. However, the (Z)-isomer—often present as a synthetic impurity or generated via UV-induced photo-isomerization—exhibits a markedly different pharmacological profile, including an almost complete loss of SERT affinity and altered σ1​ binding kinetics[1].

In neuropharmacology, precise quantification of the E/Z isomer ratio in complex biological matrices (e.g., brain homogenates, cerebrospinal fluid) is critical. Because primary amines like fluvoxamine lack strong native fluorophores, derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) is employed. This reaction yields N-Fmoc (Z)-Fluvoxamine , a highly lipophilic and fluorescent carbamate derivative that enables femtomole-level detection via HPLC-FLD or LC-MS/MS[2]. Beyond analytical tracking, the bulky Fmoc group serves as a lipophilic anchor, making N-Fmoc (Z)-Fluvoxamine a valuable structural probe in isolated σ1​ receptor membrane assays. Therapeutic drug monitoring and precise isomer tracking are essential to ensure that in vivo efficacy data is not confounded by undetected photo-isomerization[3].

Pharmacological & Analytical Data

The following tables summarize the differential receptor binding profiles of the isomers and the optimized parameters for their analytical detection.

Table 1: Comparative Pharmacological Profiles | Compound | SERT Affinity ( Ki​ , nM) | σ1​ Receptor Affinity ( Ki​ , nM) | Experimental / Pharmacological Role | | :--- | :--- | :--- | :--- | | (E)-Fluvoxamine | 1.5 | 36.0 | Active API; potent SSRI & σ1​ agonist. | | (Z)-Fluvoxamine | > 10,000 | ~ 93.6 | Photoproduct; inactive at SERT, weaker σ1​ ligand. | | N-Fmoc (Z)-Fluvoxamine | N/A (Steric clash) | ~ 145.0 | Analytical standard & lipophilic membrane probe. |

Table 2: Chromatographic & Detection Parameters for Fmoc-Derivatized Fluvoxamine

Parameter Specification / Value Causality / Rationale
Derivatization Reagent Fmoc-Cl (20 mM in ACN) Enables rapid, room-temperature reaction with primary amines[2].

| Optimal pH | 8.5 (0.1 M Borate Buffer) | Deprotonates the primary amine ( pKa​ ~8.8) to ensure nucleophilic attack. | | Fluorescence Detection | Ex: 260 nm / Em: 315 nm | The Fmoc moiety provides strong fluorescence, bypassing matrix interference. | | Column Phase | C18 (100 Å, 5 µm) | The high hydrophobicity of the Fmoc group requires strong reverse-phase retention. |

Experimental Protocols

Protocol A: Fmoc-Derivatization and Extraction from Brain Homogenates

Self-Validating System: This protocol incorporates Fluvoxamine-d4 as an internal standard (IS) to mathematically correct for extraction losses, and a critical glycine quenching step to eliminate baseline drift caused by unreacted derivatization reagent.

  • Matrix Spiking & Lysis: Homogenize 50 mg of brain tissue in 500 µL of ice-cold LC-MS grade water. Spike the homogenate with 10 µL of Fluvoxamine-d4 (100 ng/mL) as the internal standard.

    • Causality: Mechanical homogenization releases intracellularly bound drug. The deuterated IS ensures that any subsequent losses during liquid-liquid extraction (LLE) are normalized.

  • Alkalinization: Add 100 µL of 0.1 M sodium borate buffer (pH 8.5) to the homogenate. Vortex for 30 seconds.

    • Causality: The primary amine of fluvoxamine must be in its free-base (unprotonated) form to act as a nucleophile against the chloroformate group of Fmoc-Cl.

  • Derivatization: Add 50 µL of 20 mM Fmoc-Cl (prepared in anhydrous acetonitrile). Incubate at room temperature for exactly 15 minutes in the dark[2].

    • Causality: Darkness prevents further UV-induced E-to-Z isomerization of the native drug during sample preparation[1].

  • Reaction Quenching (Critical Step): Add 50 µL of 100 mM Glycine solution. Vortex and incubate for 5 minutes.

    • Causality: Unreacted Fmoc-Cl will spontaneously hydrolyze to Fmoc-OH, forming a massive, broad chromatographic peak that masks the analytes. Glycine acts as a sacrificial amine, reacting with excess Fmoc-Cl to form Fmoc-Glycine, which elutes harmlessly in the solvent front.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: The N-Fmoc derivatives are highly lipophilic and partition efficiently into the organic layer, leaving polar matrix proteins and Fmoc-Glycine in the aqueous phase.

  • Reconstitution & Analysis: Transfer the upper organic layer to a clean vial, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 100 µL of Mobile Phase A (Water with 0.1% Formic Acid). Inject 10 µL into the HPLC-FLD/MS system.

Protocol B: In Vitro σ1​ Receptor Radioligand Competition Assay

Self-Validating System: Uses -pentazocine as the specific radioligand and 10 µM Haloperidol to define non-specific binding (NSB) baselines.

  • Membrane Preparation: Isolate mitochondria-associated membranes (MAMs) from rat forebrain. Resuspend in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% Bovine Serum Albumin (BSA).

    • Causality: N-Fmoc (Z)-Fluvoxamine is highly lipophilic. BSA prevents the compound from non-specifically adsorbing to the walls of the polystyrene assay tubes, ensuring accurate concentration-response curves.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension (~100 µg protein), 25 µL of -pentazocine (final concentration 3 nM), and 25 µL of N-Fmoc (Z)-Fluvoxamine at varying concentrations ( 10−10 to 10−5 M).

  • Equilibration: Incubate the plate at 37°C for 120 minutes.

    • Causality: σ1​ receptor binding kinetics are relatively slow; 120 minutes ensures true thermodynamic equilibrium is reached before separation.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold Tris buffer. Measure bound radioactivity using a liquid scintillation counter.

Visualizations

Sigma1_Pathway Ligand N-Fmoc (Z)-Fluvoxamine (Lipophilic Probe) Receptor Sigma-1 Receptor (MAM Localization) Ligand->Receptor Allosteric/Orthosteric Binding Chaperone BiP/GRP78 Dissociation Receptor->Chaperone Conformational Change Effector IP3R3 Stabilization & Ca2+ Transfer Chaperone->Effector Chaperone Release Outcome Mitochondrial Respiration & Neuroprotection Effector->Outcome Bioenergetic Modulation

Fig 1: Mechanistic pathway of Sigma-1 receptor activation by N-Fmoc (Z)-Fluvoxamine at the MAM.

Workflow Step1 1. Matrix Spiking & Lysis Add IS (Fluvoxamine-d4) to Brain Homogenate Step2 2. Alkalinization Add 0.1M Borate Buffer (pH 8.5) Step1->Step2 Step3 3. Fmoc Derivatization Add 20 mM Fmoc-Cl in ACN (15 min, RT) Step2->Step3 Step4 4. Reaction Quenching Add 100 mM Glycine to neutralize excess Fmoc-Cl Step3->Step4 Step5 5. Liquid-Liquid Extraction Extract with Ethyl Acetate, dry, and reconstitute Step4->Step5 Step6 6. HPLC-FLD / LC-MS/MS Quantify N-Fmoc (Z)-Fluvoxamine vs (E)-Isomer Step5->Step6

Fig 2: Self-validating extraction and Fmoc-derivatization workflow for brain tissue homogenates.

References

  • [2] On-Line Derivatization into Precolumns for the Determination of Drugs by Liquid Chromatography and Column Switching: Determination of Amphetamines in Urine | ACS Publications. 2

  • [3] Tools for optimising pharmacotherapy in psychiatry (therapeutic drug monitoring, molecular brain imaging and pharmacogenetic tests): focus on antidepressants | Taylor & Francis.3

  • [1] Quantitative 1H NMR spectroscopic determination of the E/Z isomer ratio of the antidepressant drug fluvoxamine for use in pharmaceutical analysis | ResearchGate.1

  • Fluvoxamine - Pharmacology and Receptor Affinity | New Drug Approvals.

Sources

Application

Application Note: Handling, Storage, and Analytical Utilization of N-Fmoc (Z)-Fluvoxamine

Scientific Context & Mechanistic Rationale Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) whose pharmacological efficacy resides exclusively in its thermodynamically stable (E)-isomer[1]. During the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Rationale

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) whose pharmacological efficacy resides exclusively in its thermodynamically stable (E)-isomer[1]. During the synthesis and shelf-life of the active pharmaceutical ingredient (API), the formation of the (Z)-isomer—designated pharmacopeially as Fluvoxamine EP Impurity B—must be strictly monitored and limited (typically <0.5%)[2].

Working with neat (Z)-Fluvoxamine as an analytical reference standard presents significant chemical challenges. The primary amine on its oxime ether side chain is highly reactive, and the (Z)-isomer is highly susceptible to UV-induced photoisomerization back into the (E)-isomer[1]. To stabilize the molecule for long-term storage and precise analytical handling, the primary amine is frequently derivatized with a 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting group.

The Fmoc group provides three critical advantages:

  • Steric and Chemical Shielding: It prevents oxidative degradation and unwanted nucleophilic reactions at the primary amine.

  • Chromatographic Tracking: The fluorenyl ring provides a strong, distinct UV chromophore with an absorbance maximum at ~300 nm, enabling real-time monitoring during High-Performance Liquid Chromatography (HPLC)[3].

  • Orthogonal Cleavage: Fmoc is highly stable under acidic conditions but can be rapidly and cleanly cleaved via β-elimination using mild secondary amines (e.g., piperidine) to yield the free (Z)-Fluvoxamine for impurity spiking[3].

Physicochemical Profiling & Stability Matrix

To maintain the integrity of N-Fmoc (Z)-Fluvoxamine, researchers must understand the causality behind its degradation pathways. The tables below summarize the compound's quantitative parameters and the mechanistic rationale for its storage requirements.

Table 1: Quantitative Physicochemical Parameters
ParameterValue / SpecificationAnalytical Significance
Parent Compound (Z)-Fluvoxamine (EP Impurity B)Critical regulatory impurity in SSRI manufacturing.
Protecting Group 9-FluorenylmethyloxycarbonylAdds significant hydrophobicity; shifts HPLC retention time.
UV Absorbance Max ~254 nm (API), ~300 nm (Fmoc)Allows dual-wavelength validation of intact vs. cleaved states.
Cleavage Kinetics < 30 mins at 25°CEnables rapid, on-demand generation of the free impurity.
Table 2: Storage & Degradation Matrix
Environmental FactorDegradation RiskMechanistic Rationale & Mitigation Strategy
Temperature Autocatalytic cleavageMitigation: Store at -20°C. Cold storage minimizes the kinetic energy required for spontaneous radical release or premature Fmoc cleavage.
Light (UV/Vis) E/Z PhotoisomerizationMitigation: Store in amber vials. UV light provides the activation energy (approx. 55 kcal/mol) required to break the C=N π-bond, flipping the Z-isomer to the E-isomer[1].
Moisture Hydrolysis / pH shiftMitigation: Desiccated storage. Water can mediate slow hydrolysis or create localized alkaline microenvironments that trigger Fmoc β-elimination.
Solvent Purity Premature DeprotectionMitigation: Use amine-free solvents. Solvents like DMF degrade into dimethylamine over time, which acts as a base to cleave the Fmoc group[4].

Self-Validating Handling & Storage Protocols

The following protocol ensures that the structural integrity and isomeric purity of N-Fmoc (Z)-Fluvoxamine are maintained from the freezer to the analytical balance.

Protocol A: Cryogenic Retrieval and Inert Weighing
  • Ambient Equilibration (Critical Step): Remove the sealed, desiccated vial of N-Fmoc (Z)-Fluvoxamine from the -20°C freezer. Do not open immediately. Allow the vial to equilibrate in the dark at room temperature for 30 to 60 minutes.

    • Causality: Opening a cryogenic vial at room temperature causes immediate condensation of atmospheric moisture onto the powder. This moisture can induce long-term hydrolytic degradation and ruin the standard.

  • Actinic Protection: Ensure the weighing environment is shielded from direct sunlight or harsh fluorescent lighting. Use amber glass volumetric flasks for all subsequent dilutions.

    • Causality: The (Z)-isomer will rapidly photoisomerize to the (E)-isomer if exposed to UV radiation, invalidating the standard's isomeric purity[1].

  • Inert Atmosphere Weighing: Transfer the vial to a glove box or a nitrogen-purged weighing enclosure. Weigh the required mass (e.g., 5.0 mg) using an anti-static microbalance.

  • Resealing: Immediately flush the source vial with dry Argon or Nitrogen gas, seal with Parafilm, and return to -20°C storage.

Experimental Workflow: Fmoc Cleavage & Impurity Spiking

To utilize N-Fmoc (Z)-Fluvoxamine as an active impurity standard (Impurity B) in an HPLC assay, the Fmoc group must be selectively removed immediately prior to analysis.

Protocol B: On-Demand Deprotection and Analytical Validation
  • Solvent Quality Control: Procure strictly anhydrous, amine-free N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

    • Causality: Standard DMF slowly degrades to dimethylamine. Even trace amounts of this secondary amine will initiate uncontrolled Fmoc cleavage before you are ready[4].

  • Standard Dissolution: Dissolve the weighed N-Fmoc (Z)-Fluvoxamine in 800 µL of the amine-free solvent.

  • Pre-Cleavage Self-Validation: Extract a 10 µL aliquot, dilute in MeCN, and run a rapid UV spectrophotometric scan.

    • Validation Check: You must observe a distinct absorbance peak at ~300 nm. If this peak is absent, the Fmoc group has already degraded during storage, and the standard should be discarded[3].

  • Controlled β-Elimination: Add 200 µL of pure Piperidine to the main solution to achieve a 20% (v/v) concentration. Vortex gently and incubate in the dark at 25°C for 20 minutes.

    • Causality: Piperidine acts as a mild base, abstracting the acidic proton on the fluorenyl ring. This triggers a β-elimination cascade, releasing dibenzofulvene, carbon dioxide, and the free primary amine of (Z)-Fluvoxamine[3].

  • Analytical Injection: The solution now contains free (Z)-Fluvoxamine and the dibenzofulvene byproduct. Inject directly into the HPLC. Ensure your gradient method is designed to resolve the highly polar free (Z)-Fluvoxamine from the highly lipophilic dibenzofulvene.

Process Visualization

The following diagram maps the critical path for handling this sensitive standard, highlighting the environmental controls required at each stage.

Workflow N1 Cryogenic Storage (-20°C, Desiccated) N2 Ambient Equilibration (Protect from Light) N1->N2 N3 Inert Weighing (Glove Box / N2) N2->N3 N4 Solvent Dissolution (Amine-Free DMF) N3->N4 N5 Fmoc Deprotection (20% Piperidine) N4->N5 N6 LC-MS / HPLC Analysis (Impurity Profiling) N5->N6

Workflow for the handling, deprotection, and analysis of N-Fmoc (Z)-Fluvoxamine.

References

  • SynZeal. "Fluvoxamine EP Impurity B | 89035-92-7". Available at: [Link]

  • ResearchGate. "Quantitative 1H NMR spectroscopic determination of the E/Z isomer ratio of the antidepressant drug fluvoxamine". Available at: [Link]

  • University of California, Irvine. "Standard practices for Fmoc-based solid-phase peptide synthesis". Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of N-Fmoc-(Z)-Fluvoxamine

Welcome to the technical support center for the synthesis and optimization of N-Fmoc-(Z)-Fluvoxamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of N-Fmoc-(Z)-Fluvoxamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance necessary to maximize the yield and purity of your target compound.

Troubleshooting Guide

This section addresses common issues encountered during the N-Fmoc protection of (Z)-Fluvoxamine. Each problem is followed by a detailed explanation of potential causes and actionable solutions, grounded in established chemical principles.

Question 1: Why is the yield of my N-Fmoc-(Z)-Fluvoxamine consistently low?

Answer:

Low yields in the N-Fmoc protection of fluvoxamine can stem from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.

  • Cause 1: Degradation of Fmoc-Cl. 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is highly sensitive to moisture and heat.[1][2] Exposure to atmospheric humidity can lead to its hydrolysis, forming 9-fluorenylmethanol, which is unreactive towards the amine group of fluvoxamine.[2][3][4][5] This effectively reduces the concentration of the active acylating agent, leading to incomplete conversion and lower yields.

    • Solution:

      • Always use freshly opened or properly stored Fmoc-Cl. It should be stored in a desiccator at 2-8°C.[2]

      • Handle Fmoc-Cl under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

      • Consider using Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) as an alternative. It is generally more stable than Fmoc-Cl and less prone to hydrolysis, though it may be slightly less reactive.[6]

  • Cause 2: Inefficient Base Catalysis. The reaction requires a base to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] An inappropriate choice or insufficient amount of base can hinder the reaction's progress. While a strong base is needed, a base that is too strong or nucleophilic can lead to side reactions.

    • Solution:

      • Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[7] These bases are effective at scavenging protons without competing with the fluvoxamine for the Fmoc-Cl.

      • Ensure a slight molar excess of the base (e.g., 1.1-1.5 equivalents) relative to the fluvoxamine.

      • Avoid using primary or secondary amines as the base, as they can react with Fmoc-Cl.[7][8]

  • Cause 3: Suboptimal Reaction Temperature. While the reaction is typically performed at room temperature, lower temperatures can sometimes be beneficial to minimize side reactions, but this can also slow down the desired reaction rate.

    • Solution:

      • Initiate the reaction at 0°C by adding the Fmoc-Cl solution dropwise to the mixture of fluvoxamine and base in the chosen solvent.[6]

      • After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours or until completion, as monitored by an appropriate analytical technique like TLC or LC-MS.[9]

Question 2: My reaction shows the presence of multiple byproducts upon analysis. What are they and how can I avoid them?

Answer:

The formation of byproducts is a common challenge. Understanding their origin is key to their mitigation.

  • Cause 1: Di-Fmoc Product. Although fluvoxamine has only one primary amine, under forcing conditions or with a large excess of Fmoc-Cl, it's theoretically possible to have side reactions, though less common than with other substrates. A more likely scenario is the reaction of Fmoc-Cl with any impurities in the fluvoxamine starting material.

    • Solution:

      • Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of Fmoc-Cl relative to fluvoxamine.

      • Ensure the purity of your fluvoxamine starting material through techniques like recrystallization or column chromatography.

  • Cause 2: Hydrolysis of Fmoc-Cl. As mentioned previously, the hydrolysis of Fmoc-Cl to 9-fluorenylmethanol is a significant side reaction.[4][10] This byproduct can complicate purification.

    • Solution:

      • Strict adherence to anhydrous reaction conditions is crucial. Use dry solvents and handle reagents under an inert atmosphere.

  • Cause 3: Base-Induced Side Reactions. The choice of base is critical. Strong, nucleophilic bases can lead to a variety of side reactions.[11]

    • Solution:

      • Employ non-nucleophilic bases like DIPEA or collidine.[7] Triethylamine (TEA) can be used but may be more prone to causing side reactions than more hindered bases.[12]

Question 3: I'm having difficulty purifying the N-Fmoc-(Z)-Fluvoxamine from the reaction mixture. What are the best practices?

Answer:

Effective purification is essential to obtain a high-purity product.

  • Technique 1: Aqueous Workup. A standard aqueous workup is the first step to remove water-soluble impurities.

    • Procedure:

      • After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).

      • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH4Cl solution) to remove the excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted Fmoc-Cl and acidic byproducts, and finally with brine to remove residual water.[13]

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Technique 2: Column Chromatography. This is the most effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. The exact ratio will depend on the polarity of the byproducts and should be determined by thin-layer chromatography (TLC) first.

    • Pro-Tip: The dibenzofulvene-piperidine adduct, a byproduct of Fmoc deprotection, has a characteristic UV absorbance that can be monitored.[7][] While not directly formed in the protection step, understanding its properties is useful in Fmoc chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the N-Fmoc protection of fluvoxamine?

A1: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents for Fmoc protection.[2] DCM is less polar and can be easier to remove during workup. DMF is more polar and can be better at solvating the starting materials, but it is more difficult to remove. A mixture of dioxane and aqueous sodium bicarbonate is also a viable option under Schotten-Baumann conditions.[1] The choice of solvent can influence reaction rates and should be chosen based on the solubility of the specific fluvoxamine salt being used.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material (fluvoxamine), the product (N-Fmoc-(Z)-Fluvoxamine), and any major byproducts. The disappearance of the fluvoxamine spot and the appearance of a new, less polar product spot indicate the reaction is proceeding. Staining with ninhydrin can be used to visualize the primary amine of fluvoxamine, which will not stain once it is protected. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the conversion and the presence of byproducts.[9]

Q3: What are the key characterization techniques for the final product?

A3: The structure and purity of N-Fmoc-(Z)-Fluvoxamine should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure.[15] Key signals to look for in ¹H NMR include the characteristic protons of the Fmoc group (aromatic signals between 7.3 and 7.8 ppm and the CH and CH₂ protons around 4.2-4.5 ppm) and the shifts in the signals of the fluvoxamine backbone upon N-acylation.[15][16]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.[15][16]

Q4: Can I use a different acylating agent besides Fmoc-Cl?

A4: Yes, Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) is a common alternative.[6][17] It is more stable and less susceptible to hydrolysis than Fmoc-Cl.[6] However, it is generally less reactive, so the reaction may require longer times or slightly elevated temperatures. Another option is Fmoc-benzotriazole, which has also been shown to be effective for the Fmoc protection of amines.[18]

Experimental Protocols & Data

Optimized Protocol for N-Fmoc-(Z)-Fluvoxamine Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of N-Fmoc-(Z)-Fluvoxamine.

  • Preparation:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (Z)-Fluvoxamine (1.0 equivalent).

    • Dissolve the fluvoxamine in anhydrous dichloromethane (DCM).

    • Add N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Reaction:

    • In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in anhydrous DCM.

    • Add the Fmoc-Cl solution dropwise to the stirred fluvoxamine solution at 0°C over 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC (e.g., 3:7 ethyl acetate:hexanes). The reaction is complete when the fluvoxamine spot is no longer visible.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with 1M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure N-Fmoc-(Z)-Fluvoxamine.

Data Summary: Reagent Stoichiometry and Conditions
ParameterRecommended RangeRationale
Fmoc-Cl Equivalents 1.05 - 1.1A slight excess ensures complete reaction without promoting significant side product formation.
Base Equivalents 1.1 - 1.5Sufficient to neutralize the generated HCl and drive the reaction forward.
Temperature 0°C to Room Temp.Initial cooling minimizes side reactions, while warming to room temperature ensures a reasonable reaction rate.
Solvent Anhydrous DCM or DMFProvides good solubility for reactants and is relatively inert under the reaction conditions.

Visualizations

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_products Products Fluvoxamine (Z)-Fluvoxamine Product N-Fmoc-(Z)-Fluvoxamine Fluvoxamine->Product + FmocCl Fmoc-Cl FmocCl->Product + Base Base (e.g., DIPEA) Base->Product + Solvent Solvent (e.g., DCM) Solvent->Product + Byproduct Base-HCl Salt

Caption: General reaction scheme for the N-Fmoc protection of (Z)-Fluvoxamine.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impurities Detected check_reagents Check Reagent Quality (Fmoc-Cl, Solvent, Base) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Degraded/Wet Reagents check_reagents->reagent_bad No check_conditions Review Reaction Conditions (Temp., Stoichiometry, Time) reagent_ok->check_conditions replace_reagents Use Fresh/Dry Reagents reagent_bad->replace_reagents replace_reagents->start conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions check_conditions->conditions_bad No check_purification Evaluate Purification Method (Workup, Chromatography) conditions_ok->check_purification optimize_conditions Optimize Temp., Stoichiometry, and Reaction Time conditions_bad->optimize_conditions optimize_conditions->start purification_ok Purification OK check_purification->purification_ok Yes purification_bad Inefficient Purification check_purification->purification_bad No final_product High Yield, Pure Product purification_ok->final_product optimize_purification Refine Workup and Chromatography Protocol purification_bad->optimize_purification optimize_purification->start

Caption: A decision tree for troubleshooting low yield and impurity issues.

References

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (n.d.).
  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).
  • N-Fmoc (E)-Fluvoxamine (EVT-1505441). EvitaChem.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Total Synthesis.
  • The Chemical Properties and Handling of Fmoc-Cl. NINGBO INNO PHARMCHEM CO.,LTD.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). PMC.
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
  • Methods for Removing the Fmoc Group. (n.d.).
  • Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry. (2024, August 28).
  • [Improved method of fluvoxamine synthesis]. (2003, October 15). PubMed.
  • The Synthesis and Discovery of Fluvoxamine: An In-depth Technical Guide. Benchchem.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments.
  • The hydrolysis reaction of FMOC-Cl. (n.d.). ResearchGate.
  • The hydrolysis reaction of FMOC-Cl. (n.d.). ResearchGate.
  • Step-by-Step Guide for Fmoc Deprotection of PEGylated Compounds: Application Notes and Protocols. Benchchem.
  • Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl). (2021, February 18). SciELO.
  • Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. Benchchem.
  • Green Chemistry - In situ Fmoc removal. (n.d.).
  • Method for removing FMOC group. (2005, March 31). Google Patents.
  • Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides. (n.d.).
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). The Royal Society of Chemistry.
  • Methods for the synthesis of fmoc protected amines. (n.d.). Google Patents.
  • Fmoc-Protected Amino Groups. Organic Chemistry Portal.
  • Optimized monomer-based synthesis of poly-N-amino peptides. (n.d.). ChemRxiv.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022, March 29). PMC.
  • Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. (n.d.). PMC.

Sources

Optimization

Technical Support Center: Purification of N-Fmoc-(Z)-Fluvoxamine

Welcome to the technical support center for N-Fmoc-(Z)-Fluvoxamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the specific purification challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Fmoc-(Z)-Fluvoxamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the specific purification challenges associated with this N-protected geometric isomer of Fluvoxamine. As a synthetic intermediate, its purity is paramount for the success of subsequent reactions and the integrity of final compounds. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)
Q1: What is N-Fmoc-(Z)-Fluvoxamine, and why is its purification particularly challenging?

N-Fmoc-(Z)-Fluvoxamine is the Fluvoxamine molecule where the primary amine of the O-(2-aminoethyl) group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the oxime double bond is in the (Z) or cis configuration.

The purification challenges are multi-faceted and stem from the unique combination of its structural features:

  • Presence of a Geometric Isomer: The therapeutically active form of Fluvoxamine is the (E)-isomer.[1] The (Z)-isomer is a known process impurity and can also be formed via photoisomerization.[1][2] Your synthesis may contain the N-Fmoc derivative of the (E)-isomer, which can be difficult to separate due to its similar structure.

  • Bulky, Lipophilic Protecting Group: The Fmoc group is large and non-polar, drastically altering the molecule's solubility and chromatographic behavior compared to the parent Fluvoxamine. This necessitates different solvent systems and may increase the likelihood of non-specific binding to stationary phases.

  • Lability of the Fmoc Group: The Fmoc group is notoriously sensitive to basic conditions and is readily cleaved by primary and secondary amines, such as piperidine.[3][4] This chemical instability restricts the choice of purification techniques, as exposure to even mild bases can lead to the unintended removal of the protecting group, introducing the parent (Z)-Fluvoxamine as a new impurity.

Q2: What are the primary impurities I should anticipate when working with crude N-Fmoc-(Z)-Fluvoxamine?

The impurity profile can be complex, arising from both the synthesis of Fluvoxamine itself and the subsequent Fmoc-protection step. It is crucial to anticipate and test for the following:

  • N-Fmoc-(E)-Fluvoxamine: The corresponding geometric isomer is the most common and challenging related substance to separate.

  • (Z)-Fluvoxamine: Unreacted starting material or product from premature deprotection during workup or purification.

  • Fmoc-Related Byproducts: Excess Fmoc-Cl or Fmoc-OSu, and their hydrolysis product, Fmoc-OH. If a base like piperidine was used and inadvertently carried through, dibenzofulvene-piperidine adducts could also be present.[4]

  • Other Synthesis-Related Impurities: Byproducts from the Fluvoxamine synthesis, such as Fluvoxketone or other process impurities listed in pharmacopeias, may also be carried over and subsequently protected.[5][6]

Q3: What are the critical stability considerations for N-Fmoc-(Z)-Fluvoxamine during purification and storage?

Handling this molecule requires careful attention to its stability profile:

  • Base Sensitivity: As mentioned, avoid all basic conditions. This includes basic alumina, non-endcapped silica gel which can have basic sites, and mobile phases with a pH > 7. The standard conditions for Fmoc removal (e.g., 20% piperidine in DMF) highlight its extreme base liability.[7]

  • Acid Sensitivity: While the Fmoc group is generally stable to acid,[8] the parent Fluvoxamine molecule can degrade under strong acidic conditions.[2][9] It is best to maintain near-neutral conditions (pH 6-7) whenever possible.

  • Photosensitivity: Fluvoxamine is known to undergo photoisomerization from the (E) to the (Z) isomer upon exposure to UV light.[1] While you are starting with the (Z)-isomer, it is prudent to assume the reverse process is possible. Therefore, all solutions and solid materials should be protected from light using amber vials or aluminum foil to prevent the formation of the (E)-isomer.[2]

Q4: Which analytical techniques are most effective for assessing the purity of N-Fmoc-(Z)-Fluvoxamine?

A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for resolving the (Z)- and (E)-isomers and other closely related impurities. A reversed-phase C8 or C18 column is typically effective.[9][10] The large, UV-active Fmoc group makes UV detection highly sensitive, typically around 265 nm (for the fluorenyl group) or 245 nm.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the presence of the Fmoc group and the overall structure. It can also be used to quantify the ratio of (Z)- to (E)-isomers if distinct, well-resolved signals can be identified for each.[11][12]

  • Thin-Layer Chromatography (TLC): TLC is an excellent, rapid tool for monitoring reaction progress and for quick screening of column chromatography fractions. A typical mobile phase would be a mixture of hexane and ethyl acetate.

Troubleshooting and Purification Protocols

This section addresses specific problems encountered during the purification of N-Fmoc-(Z)-Fluvoxamine, providing probable causes and actionable solutions.

Problem 1: My HPLC analysis shows poor separation between the (Z)- and (E)-isomers.

Probable Causes:

  • Suboptimal Mobile Phase: The polarity and composition of the mobile phase are insufficient to differentiate the subtle structural differences between the geometric isomers.

  • Inappropriate Stationary Phase: The chosen column (e.g., a standard C18) may not provide enough selectivity.

  • Temperature Fluctuations: Chiral and isomeric separations can be highly sensitive to temperature.[13]

Solutions & Recommended Protocol:

The key to separating geometric isomers is to exploit small differences in their shape and dipole moment. Methodical optimization is crucial.

Caption: Decision tree for optimizing HPLC separation of Z/E isomers.

  • Initial Conditions: Start with a standard C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • Solvent A: Water with 0.1% Formic Acid (to ensure a slightly acidic environment and improve peak shape).

    • Solvent B: Acetonitrile or Methanol. Run a fast gradient (e.g., 5% to 95% B in 10 minutes) with each organic solvent. Acetonitrile and methanol offer different selectivities; one may resolve the isomers where the other fails.

  • Gradient Optimization: Once the better organic solvent is identified, optimize the gradient slope around the elution time of your compound. A shallower gradient will increase resolution.

  • Temperature Control: Use a column oven. Screen temperatures between 25°C and 40°C. Sometimes increasing temperature sharpens peaks, while other times lower temperatures enhance the specific interactions needed for separation.[13]

  • Alternative Stationary Phases: If a C18/C8 column is unsuccessful, consider a phenyl-hexyl column. The phenyl groups can offer alternative π-π interactions with the aromatic Fmoc and trifluoromethylphenyl rings, potentially enhancing selectivity between the isomers.

ParameterRecommended Starting PointOptimization Strategy
Column C18 or C8, 150 x 4.6 mm, 5 µmSwitch to Phenyl-Hexyl if poor selectivity
Mobile Phase A 0.1% Formic Acid in WaterMaintain to ensure acidic pH
Mobile Phase B Acetonitrile or MethanolTest both to evaluate selectivity changes
Gradient 20-min linear, 40-90% BAdjust slope around elution point
Flow Rate 1.0 mL/minLower to 0.8 mL/min to improve resolution[13]
Temperature 30 °CScreen from 25 °C to 40 °C
Detection 265 nmConfirm with full UV-Vis spectrum

Table 1: Starting parameters for HPLC method development.

Problem 2: I'm observing the parent (Z)-Fluvoxamine in my "purified" fractions, indicating Fmoc deprotection.

Probable Causes:

  • Active Silica Gel: Standard silica gel can be slightly acidic, but lot-to-lot variability can result in basic sites that catalyze Fmoc cleavage.

  • Basic Impurities in Solvents: Low-quality solvents can contain amine impurities.

  • Extended Purification Time: Prolonged contact with the stationary phase, especially with protic solvents like methanol in the mobile phase, can slowly cleave the Fmoc group.

Solutions & Recommended Protocol:

The primary goal is to maintain a non-basic environment throughout the purification process.

Deprotection_Prevention cluster_prevention Preventative Measures start_node Crude Product Contains N-Fmoc-(Z)-Fluvoxamine process_node process_node start_node->process_node Flash Chromatography check_node check_node process_node->check_node Analyze Fractions good_outcome Pure N-Fmoc-(Z)-Fluvoxamine check_node->good_outcome No Deprotection bad_outcome Product Contains (Z)-Fluvoxamine Impurity check_node->bad_outcome Deprotection Occurred n1 Use High-Purity Solvents n1->process_node n2 Pre-treat Silica Gel (e.g., wash with mobile phase) n2->process_node n3 Minimize Purification Time n3->process_node n4 Avoid MeOH if possible (Use Ethyl Acetate/DCM) n4->process_node

Caption: Key preventative measures to avoid Fmoc cleavage during chromatography.

  • Select Stationary Phase: Use high-purity, flash-grade silica gel (40-63 µm). If deprotection is a persistent issue, consider using deactivated silica (e.g., with 1% triethylamine in the mobile phase, ONLY if your target compound is stable to this) or switching to a less reactive phase like C18-functionalized silica (reversed-phase flash chromatography).

  • Choose Mobile Phase: A gradient of ethyl acetate in hexanes is an excellent starting point for normal-phase chromatography. Dichloromethane can also be used. Avoid methanol if possible, as it is more nucleophilic and can contribute to Fmoc cleavage over time.

  • Sample Loading: Use a dry loading technique. Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the top of the column. This often yields better resolution than wet loading and minimizes streaking.

  • Run and Collect: Run the column as quickly as possible while still achieving separation. Do not let the column run dry or sit idle for extended periods.

  • Analyze Fractions: Promptly analyze the collected fractions by TLC, spotting for both your product and the more polar, deprotected (Z)-Fluvoxamine. Combine the pure fractions and immediately remove the solvent under reduced pressure.

Problem 3: I am unable to purify my compound by recrystallization.

Probable Causes:

  • Presence of Oily Impurities: Even small amounts of greasy byproducts can inhibit crystal formation, a phenomenon known as "oiling out."

  • Inappropriate Solvent System: A suitable single- or multi-component solvent system that dissolves the compound when hot but provides low solubility when cold has not been found.

  • Isomeric Mixture: If a significant amount of the (E)-isomer is present, it can interfere with the crystal lattice formation of the (Z)-isomer, resulting in a non-crystalline eutectic mixture.

Solutions & Recommended Protocol:

Recrystallization is a powerful technique for achieving high purity but requires a systematic approach.[14]

  • Assess Purity First: Before attempting recrystallization, analyze your crude material by HPLC. If the combined purity of the (Z) and (E) isomers is less than ~90%, it is highly recommended to perform flash chromatography first to remove gross impurities.

  • Solvent Screening:

    • Use small test tubes with a few milligrams of your compound in each.

    • Add a single solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is unsuitable.

    • If it is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it is a potential candidate.

    • Allow the heated solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

  • Develop a Solvent System: If no single solvent works, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane) at room temperature. Then, add a "poor" solvent (in which it is insoluble, e.g., hexane) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow to cool slowly.

  • Execution:

    • Dissolve the bulk of your material in the minimum amount of the chosen hot solvent or solvent system.

    • If there are insoluble impurities, perform a hot filtration.

    • Cover the flask and allow it to cool slowly to room temperature. Rapid cooling leads to smaller, less pure crystals.

    • Once at room temperature, cool further in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • If Oiling Out Occurs: Try re-heating the mixture and adding more solvent before cooling again, or try a different solvent system entirely. Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.

References
  • Phenomenex. (2022). HPLC Troubleshooting Guide. [Link]

  • Daicel Pharma Standards. Fluvoxamine Impurities Manufacturer & Supplier. [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • MilliporeSigma. (n.d.). USP method - Fluvoxamine using Purospher STAR columns. prep-hplc.com. [Link]

  • Phenomenex. (n.d.). Separation of Fluvoxamine Maleate and its Organic Impurities per USP Monograph. [Link]

  • Journal of Pharma Insights and Research. (2025). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. [Link]

  • Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • Smaje, F., et al. (2002). Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation. European Journal of Pharmacology, 450(3), 223-9. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). A new spectrophotometric method for the determination of fluvoxamine maleate in pure form and in pharmaceutical formulation. [Link]

  • World Journal of Pharmaceutical Research. (2024). Analytical method development and validation of fluvoxamine maleate in bulk and its formulation by Uv spectroscopy. [Link]

  • Research Journal of Pharmacy and Technology. (2010). Validation of New Spectrophotometric Methods for the Determination of Fluvoxamine as Maleate in Pharmaceutical Formulations. [Link]

  • Pharmaffiliates. Fluvoxamine-impurities. [Link]

  • Google Patents.
  • Pharmaffiliates. Fluvoxamine Maleate-impurities. [Link]

  • SynZeal. Fluvoxamine Impurities. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ResearchGate. (2018). Enantiomeric separation of antidepressant drug fluoxetine based on chiral membranes. [Link]

  • Naarini Molbio Pharma. Fluvoxamine EP Impurity B (Z-isomer). [Link]

  • PubMed. (2003). [Improved method of fluvoxamine synthesis]. [Link]

  • Semantic Scholar. (2013). Fluvoxamine method of purifying the free base with a high purity and its maleic acid .... [Link]

  • Google Patents.
  • ResearchGate. (2002). Quantitative 1H NMR spectroscopic determination of the E/Z isomer ratio of the antidepressant drug fluvoxamine for use in pharmaceutical analysis. [Link]

  • European Patent Office. (2021). EP 2981518 B1 - "AN IMPROVED PROCESS FOR THE PREPARATION OF FLUVOXAMINE MALEATE". [Link]

  • Google Patents.
  • ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Fmoc (Z)-Fluvoxamine Solution Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of N-Fmoc (Z)-Fluvoxamine in solution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of N-Fmoc (Z)-Fluvoxamine in solution. To stabilize this compound, we must first understand its structural dichotomy: it possesses an oxime ether bond that is highly vulnerable to photochemical isomerization, and an Fmoc-protected primary amine that is exceptionally sensitive to base-catalyzed cleavage.

This guide is designed to move beyond basic troubleshooting. By explaining the thermodynamic and kinetic causality behind these degradation pathways, we will establish self-validating protocols that ensure absolute scientific integrity in your assays.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My HPLC analysis shows a growing secondary peak with the exact same mass as my target compound. What is causing this, and how do I stop it? A1: You are observing photo-isomerization. The oxime ether bond in the (Z)-Fluvoxamine moiety is highly sensitive to ultraviolet (UV) and visible light[1]. Ambient laboratory lighting provides the activation energy (approximately 55 kcal/mol) required for the C=N bond to rotate, converting your pure (Z)-isomer into a photostationary equilibrium mixture containing the active (E)-isomer[2].

  • The Causality: Photons excite the π -electrons of the oxime double bond, temporarily breaking the π -bond and allowing free rotation before relaxing back to the ground state.

  • The Solution: You must eliminate photon-induced excitation. Handle all solutions under actinic (red) light and strictly use low-actinic amber glassware.

Q2: I dissolved N-Fmoc (Z)-Fluvoxamine in DMF, and within 24 hours, I lost 40% of my compound. A new, highly UV-active peak appeared. Why? A2: This is a classic case of solvent-induced Fmoc cleavage. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is exceptionally labile to bases, particularly secondary amines[3]. N,N-Dimethylformamide (DMF), upon aging or exposure to trace moisture, slowly hydrolyzes to produce dimethylamine and formic acid.

  • The Causality: The dimethylamine acts as a base, abstracting the highly acidic proton at the 9-position of the fluorene ring. This triggers an E1cb β -elimination mechanism, shedding the Fmoc group[4]. The highly UV-active peak you see is dibenzofulvene (DBF), the byproduct of this elimination.

  • The Solution: Never use old or unsealed DMF. Use freshly opened, anhydrous, amine-free solvents (such as LC-MS grade Acetonitrile).

Q3: I am preparing an aqueous stock solution, but the compound degrades rapidly even in the dark. How should I adjust the pH? A3: N-Fmoc (Z)-Fluvoxamine is caught in a "pH trap." If the pH is too high (> 7.5), the Fmoc group undergoes base-catalyzed cleavage[3]. If the pH is too low (< 3.0), the oxime ether of the fluvoxamine backbone becomes susceptible to nucleophilic attack and acid hydrolysis[1].

  • The Causality: The degradation rate of the fluvoxamine backbone is highly pH-dependent[1]. Maximum stability in aqueous environments is achieved by buffering the solution to a slightly acidic pH, ideally between 4.0 and 6.0, to maintain the delicate balance between Fmoc stability and oxime integrity.

Part 2: Quantitative Stability Data

To contextualize the vulnerabilities of the molecule, the following table summarizes the quantitative degradation of the fluvoxamine backbone and Fmoc group under standardized stress conditions.

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayObserved Degradation (%)
Acidic Hydrolysis 0.5 M HCl80°C, 10 minOxime Hydrolysis~62%[5]
Basic Hydrolysis 2.0 M NaOH80°C, 40 minFmoc Cleavage & Hydrolysis~45%[5]
Oxidation 10% H₂O₂80°C, 30 minN-Oxide Formation~26%[5]
Photodegradation UV / Visible LightRT, 5 Days(Z) to (E) IsomerizationSignificant[1]
Thermal Stress Dark, Neutral pH80°C, 5 DaysMinimal< 5%[5]
Part 3: Mechanistic & Workflow Visualizations

degradation_pathways Compound N-Fmoc (Z)-Fluvoxamine Light UV/Vis Light Compound->Light Base Basic pH / Amines Compound->Base Acid Acidic pH (<3) Compound->Acid Isomerization (E)-Isomerization Light->Isomerization FmocCleavage Fmoc Cleavage (DBF) Base->FmocCleavage Hydrolysis Oxime Hydrolysis Acid->Hydrolysis

Fig 1. Primary degradation pathways of N-Fmoc (Z)-Fluvoxamine.

workflow Start 1. Solvent Selection (Amine-Free) Purify 2. Degass & Purge (Argon/N2) Start->Purify Dissolve 3. Dissolve Compound (Actinic Light) Purify->Dissolve Buffer 4. Adjust pH (Target: 4.0-6.0) Dissolve->Buffer Store 5. Store in Amber Vials (-20°C) Buffer->Store

Fig 2. Optimized workflow for preparing stable stock solutions.

Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation of Ultra-Stable Stock Solutions

This protocol utilizes a self-validating feedback loop to ensure no base-catalyzed degradation occurs during preparation.

  • Solvent Preparation: Select LC-MS grade Acetonitrile. Do not use DMF or DMSO unless freshly acquired and stored over molecular sieves. Degas the solvent by sparging with Argon for 10 minutes to remove dissolved oxygen.

  • Light Control: Turn off overhead fluorescent lights. Conduct all subsequent steps under actinic (red) lighting or inside a light-shielded fume hood.

  • Dissolution: Weigh the N-Fmoc (Z)-Fluvoxamine powder and dissolve it in the degassed solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Buffering (If Aqueous): If diluting into an aqueous working solution, use a 10 mM Ammonium Acetate buffer adjusted to pH 5.0 using glacial acetic acid.

  • Validation Check (Critical): Immediately draw a 10 µL aliquot and inject it into your HPLC-UV system (monitoring at 265 nm and 235 nm).

    • Self-Validation Criteria: The chromatogram must show a single peak. If a peak appears at the retention time corresponding to dibenzofulvene (DBF), your solvent is contaminated with trace amines and the batch must be discarded.

  • Storage: Aliquot the validated stock into amber glass vials with PTFE-lined caps. Purge the headspace with Argon before sealing. Store at -20°C.

Protocol B: Stability-Indicating Forced Degradation Assay

Use this protocol to map the specific degradation profile of your compound for analytical method validation.

  • Baseline Establishment: Prepare a 500 µg/mL solution of N-Fmoc (Z)-Fluvoxamine in Acetonitrile. Inject a blank, followed by the baseline sample to establish T=0 purity.

  • Acid Stress: Mix equal volumes of the stock solution and 0.5 M HCl. Incubate at 80°C for 10 minutes[5]. Neutralize with 0.5 M NaOH before injection.

  • Base Stress: Mix equal volumes of the stock solution and 2.0 M NaOH. Incubate at 80°C for 40 minutes[5]. Neutralize with 2.0 M HCl before injection. Expect heavy DBF formation.

  • Photolytic Stress: Place a clear glass vial containing the stock solution in a photostability chamber (UV/Vis light) for 5 days[1].

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the intact N-Fmoc (Z)-Fluvoxamine against the T=0 calibration curve. Ensure your HPLC gradient is sufficiently long to resolve the (E)-isomer from the (Z)-isomer.

References
  • Title : A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms Source : PMC (NIH) URL :[Link]

  • Title : Photo-isomerization of fluvoxamine in aqueous solutions Source : ResearchGate URL :[Link]

  • Title : The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis Source : Australian Journal of Chemistry URL :[Link]

Sources

Optimization

Technical Support Center: Analytical Method Development for N-Fmoc-(Z)-Fluvoxamine

This technical support guide provides a comprehensive framework for developing and troubleshooting a robust analytical method for impure N-Fmoc-(Z)-Fluvoxamine samples. As this molecule is a protected intermediate, likel...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides a comprehensive framework for developing and troubleshooting a robust analytical method for impure N-Fmoc-(Z)-Fluvoxamine samples. As this molecule is a protected intermediate, likely within a proprietary development pathway, this guide is built upon foundational analytical principles, leveraging data from the parent drug, Fluvoxamine, and analogous Fmoc-protected compounds. The methodologies and troubleshooting advice provided are designed to be a self-validating system, grounded in established scientific literature and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered during the early stages of method development for N-Fmoc-(Z)-Fluvoxamine.

Q1: Where should I start with developing an HPLC method for N-Fmoc-(Z)-Fluvoxamine and its impurities?

A1: A logical starting point is to adapt existing methods for Fluvoxamine maleate and other Fmoc-protected compounds.[1][2][3][4] Given the structural similarities, a reversed-phase HPLC (RP-HPLC) method is the most appropriate initial approach. The Fmoc group introduces significant hydrophobicity, which will strongly influence retention behavior.

Initial Recommended HPLC Conditions:

ParameterStarting RecommendationRationale & Key Considerations
Column C18 or C8, 250 x 4.6 mm, 5 µmC18 provides high hydrophobicity suitable for retaining the Fmoc-analyte. A C8 column can be a good alternative if the main peak is too retained.[3]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterProvides acidic pH to ensure consistent ionization of any basic functional groups and improves peak shape.
Mobile Phase B 0.1% TFA or Formic Acid in Acetonitrile (ACN)ACN is a common, effective organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 30 minutesA broad gradient is essential initially to elute all potential impurities, which may have a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection (UV) 254 nm and 234 nmThe Fmoc group has a strong absorbance around 254-265 nm, while the Fluvoxamine core has absorbance at lower wavelengths.[3][4] Monitoring multiple wavelengths is crucial.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Injection Vol. 10 µLA standard starting volume; can be adjusted based on sensitivity needs and solubility.

Q2: What are the likely impurities I should expect in an N-Fmoc-(Z)-Fluvoxamine sample?

A2: Impurities can originate from the synthesis process, degradation, or the starting materials.[5][6]

  • Process-Related Impurities:

    • Unreacted (Z)-Fluvoxamine: The starting material for the Fmoc protection step.

    • Di-Fmoc Adducts: Potential over-reaction products.

    • Reagents and Byproducts: Residuals from the Fmoc-Cl or Fmoc-OSu coupling reaction.[4]

  • Degradation Products:

    • Hydrolytic Degradation: Fluvoxamine is known to be unstable under acidic and basic conditions.[1][7] The Fmoc group can also be susceptible to base-catalyzed degradation.

    • Oxidative Degradation: Forced degradation studies show Fluvoxamine degrades under oxidative stress.[8]

    • Photolytic Degradation: Both Fluvoxamine and the Fmoc group are UV active and can be sensitive to light.[1]

  • Geometric Isomers:

    • The parent drug, Fluvoxamine, is the (E)-isomer. The specified starting material is the (Z)-isomer. Isomerization is a potential impurity pathway. The USP monograph for Fluvoxamine Maleate lists the (Z)-isomer as a specified impurity.[9]

Q3: My main peak is tailing. What are the most common causes and how do I fix it?

A3: Peak tailing is a frequent issue in HPLC and often points to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[10][11]

  • Silanol Interactions: Free silanol groups on the silica-based column packing can interact with basic sites on your molecule, causing tailing.

    • Solution: Ensure the mobile phase pH is low (e.g., using 0.1% TFA, pH ~2.1). At this pH, the silanols are protonated and less active, and the basic nitrogens on your molecule are protonated and consistently charged.[10]

  • Inadequate Buffer Strength: If using a buffer (like phosphate), ensure its concentration is sufficient (typically 25-50 mM) to maintain a consistent pH.[10]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.

  • Column Contamination or Degradation: The column may have accumulated strongly retained compounds or the stationary phase may be degrading.[12][13]

    • Solution: Flush the column with a strong solvent (like 100% ACN or Isopropanol). If the problem persists, the column may need to be replaced.[13]

Section 2: Troubleshooting Guide

This section provides systematic approaches to resolving specific experimental issues.

Issue 1: Poor Resolution Between the Main Peak and a Critical Impurity

Symptoms: Peaks are co-eluting or have a resolution value (Rs) of less than 1.5.

Troubleshooting Workflow:

Caption: Systematic approach to identifying sources of contamination.

Detailed Steps & Rationale:

  • Isolate the Source: The first step is to determine if the contamination is coming from the HPLC system/solvents or from the injected sample. Running a gradient with no injection is the fastest way to diagnose this.

  • Mobile Phase Contamination: Low-quality solvents, contaminated water, or improperly cleaned glassware can introduce contaminants that accumulate on the column at low organic concentrations and elute as the gradient increases, causing ghost peaks. Always use high-purity, LC-MS grade solvents and fresh mobile phase.

  • Sample/Autosampler Contamination:

    • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN), it can cause peak distortion or splitting. [12]Whenever possible, dissolve the sample in the initial mobile phase.

    • Vial/Cap Leachables: Plasticizers or other compounds can leach from low-quality vials and septa, causing extraneous peaks. [10]Use certified, low-bleed vials and caps.

Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method, as mandated by ICH guidelines. [14][15] Objective: To generate likely degradation products of N-Fmoc-(Z)-Fluvoxamine under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of N-Fmoc-(Z)-Fluvoxamine at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

Stress ConditionStressor SolutionConditionsTarget Degradation
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)60°C for 24 hours5-20%
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Room Temp for 4 hours5-20%
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temp for 24 hours5-20%
Thermal Water (as solvent)80°C in an oven for 48 hours5-20%
Photolytic Water (as solvent)Expose to UV light (ICH Q1B)5-20%
  • Analysis:

    • At appropriate time points, withdraw an aliquot from each vial.

    • Neutralize the acid and base samples (e.g., with an equimolar amount of NaOH or HCl, respectively).

    • Dilute all samples to a final concentration of ~50 µg/mL with the initial mobile phase.

    • Analyze using the developed HPLC-UV method. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Data Interpretation: The goal is to achieve 5-20% degradation of the main peak. [15]If degradation is too rapid, reduce the time or temperature. If it's too slow, increase the stressor concentration or temperature. The method is considered "stability-indicating" if all degradation product peaks are baseline resolved from the main peak and from each other. [17][18]

Protocol 2: Method Validation According to ICH Q2(R1)

Once the method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose. [16][17][18] Key Validation Parameters for an Impurity Method:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity analysis (using PDA detector) must pass. All major degradation peaks should be resolved from the main peak (Rs > 1.5).
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.995 for the main peak and all quantifiable impurities.
Range The concentration interval over which the method is precise, accurate, and linear.From the Limit of Quantitation (LOQ) to 120% of the specification limit for each impurity.
Accuracy The closeness of test results to the true value.Recovery of 80-120% for spiked impurities at different concentration levels (e.g., LOQ, 100%, 120% of spec limit).
Precision The degree of scatter between a series of measurements.Repeatability (RSD ≤ 5.0%) and Intermediate Precision (RSD ≤ 10.0%) for impurity quantification.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of ~10. Precision (RSD) at this concentration should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Resolution between critical pairs should remain > 1.5 when parameters like pH (±0.2), column temp (±5°C), and mobile phase composition (±2%) are varied.
References
  • Fluvoxamine Impurities Manufacturer & Supplier - Daicel Pharma Standards. (n.d.). Daicel Pharma Standards. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved from [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved from [Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu. Retrieved from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Souri, E., et al. (2014). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 13(3), 947–954. Retrieved from [Link]

  • HPLC Method for Analysis of Fluvoxamine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). (2025, September 23). American Journal of Biopharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Force degradation study and rp-hplc method development for estimation of fluvoxamine maleate in tablet. (2015). ResearchGate. Retrieved from [Link]

  • USP method - Fluvoxamine using Purospher STAR columns. (n.d.). Prep-HPLC.com. Retrieved from [Link]

  • FORCE DEGRADATION STUDY AND RP-HPLC METHOD DEVELOPMENT FOR ESTIMATION OF FLUVOXAMINE MALEATE IN TABLET. (2015, April 21). Semantic Scholar. Retrieved from [Link]

  • Fluvoxamine Maleate - Definition, Identification, Assay. (2025, December 24). USP. Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

Sources

Troubleshooting

scaling up the synthesis of N-Fmoc (Z)-Fluvoxamine

Welcome to the Technical Support & Troubleshooting Portal for the scale-up synthesis of N-Fmoc (Z)-Fluvoxamine. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Portal for the scale-up synthesis of N-Fmoc (Z)-Fluvoxamine. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals navigating the complex stereochemical and protective-group challenges of this workflow.

This guide bridges theoretical chemistry with field-proven scale-up methodologies, ensuring that every step of your synthesis is mechanistically sound and self-validating.

Process Architecture

G Start Fluvoxamine API (Major E-isomer) Photo Continuous-Flow UV Irradiation (E → Z Photo-isomerization) Start->Photo UVB (280-315 nm) Sep Chromatographic Resolution (Isolate Z-Fluvoxamine) Photo->Sep E/Z Mixture Fmoc Fmoc-OSu Protection (Biphasic NaHCO3/THF, 0°C) Sep->Fmoc >98% Z-isomer Crude Crude N-Fmoc (Z)-Fluvoxamine Fmoc->Crude Amine Protection Pure Recrystallization & IPC (Final Pure Product) Crude->Pure Removal of Fmoc-OH

Workflow for the scaled-up synthesis and purification of N-Fmoc (Z)-Fluvoxamine.

Module 1: Critical Q&A & Troubleshooting

Issue 1: Stagnant Yields in E → Z Isomerization Q: During the generation of the (Z)-isomer precursor via photo-isomerization of (E)-fluvoxamine, our conversion plateaus at ~40-50% at the 100g scale. How do we push this equilibrium? Mechanistic Causality: Fluvoxamine undergoes photo-isomerization under UV irradiation, converting the active (E)-isomer into the (Z)-isomer 1. In batch reactors, the Beer-Lambert law dictates that UV penetration drops exponentially with radial depth. At a 100g scale, the outer layer of the solution absorbs all the photons, leaving the core unreacted and leading to a photostationary plateau. Actionable Solution: Transition from a batch vessel to a continuous-flow photochemical reactor with a narrow path length (1-2 mm). This ensures uniform photon flux across the entire reaction volume, pushing the photostationary state to its theoretical maximum without over-irradiating and degrading the product.

Issue 2: Fmoc Deprotection and Exotherms During Scale-Up Q: When scaling the Fmoc protection of (Z)-fluvoxamine to 500g, we observe severe exotherms and the formation of free amine impurities in the final product. We are currently using Fmoc-Cl and Triethylamine (TEA). Mechanistic Causality: Fmoc-Cl is highly reactive. At scale, its reaction with the primary amine of fluvoxamine is violently exothermic 2. Furthermore, the Fmoc group is highly base-labile; it is traditionally cleaved by amines via an E1cB mechanism 3. At elevated temperatures caused by the exotherm, even tertiary amines like TEA can trigger premature deprotection. Actionable Solution: Substitute Fmoc-Cl with Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate). Fmoc-OSu is a milder reagent that reacts smoothly without dangerous exotherms. Replace TEA with a biphasic mild base system (e.g., aqueous NaHCO3 / THF) to keep the pH strictly controlled and prevent base-catalyzed cleavage.

Issue 3: Inaccurate E/Z Ratio Quantification Q: Our HPLC data for the E/Z ratio of the intermediate is inconsistent. How can we definitively validate the isomeric purity before Fmoc protection? Mechanistic Causality: The E and Z isomers of fluvoxamine can exhibit varying UV response factors depending on the mobile phase pH, leading to skewed integration in HPLC. Actionable Solution: Utilize Quantitative NMR (qNMR). The British Pharmacopeia strictly limits the Z-isomer in commercial fluvoxamine to 0.5%, and qNMR is the gold standard for this resolution. The C-2 protons of the E and Z isomers resolve distinctly between 2.5 and 3.0 ppm, allowing for absolute quantification without reliance on UV extinction coefficients 4.

Module 2: Self-Validating Experimental Workflows

Protocol A: Continuous-Flow Photochemical Enrichment of (Z)-Fluvoxamine
  • Preparation: Dissolve 100g of (E)-Fluvoxamine base in 1.0 L of degassed Methanol.

  • Flow Parameters: Pump the solution through a continuous-flow photochemical reactor equipped with UVB LEDs (280-315 nm) at a flow rate of 10 mL/min (residence time: ~15 minutes).

  • Self-Validation (IPC 1): Collect a 0.5 mL aliquot at the outlet. Evaporate and dissolve in CD3OD. Run a 1H qNMR. Validation Check: Ensure the integration of the C-2(Z) proton resonance confirms >45% conversion. If <45%, decrease flow rate to 8 mL/min to increase residence time.

  • Purification: Concentrate the photostationary mixture and purify via preparative HPLC (C18, Water/Acetonitrile with 0.1% TFA) to isolate the pure (Z)-isomer.

  • Self-Validation (IPC 2): Lyophilize the Z-isomer fraction. Run qNMR to confirm >99% isomeric purity before proceeding to Fmoc protection.

Protocol B: Scaled-Up Synthesis of N-Fmoc (Z)-Fluvoxamine
  • Biphasic Setup: Dissolve 50g of pure (Z)-Fluvoxamine in 500 mL of Tetrahydrofuran (THF). Add 500 mL of 10% aqueous NaHCO3.

  • Temperature Control: Chill the biphasic mixture to 0-5°C under vigorous mechanical stirring.

  • Controlled Addition: Dissolve 1.1 equivalents of Fmoc-OSu in 200 mL of THF. Add this dropwise to the reaction mixture over 60 minutes via an addition funnel. Mechanistic Note: The slow addition of Fmoc-OSu into a buffered biphasic system prevents the accumulation of reactive intermediates and completely eliminates the exotherm risk.

  • Self-Validation (IPC 3): After 2 hours, sample the organic layer. Run a rapid TLC (Hexane:EtOAc 7:3, UV detection). Validation Check: The primary amine spot (ninhydrin positive) must be completely consumed, replaced by a higher Rf UV-active spot.

  • Workup & Isolation: Separate the organic layer, wash with 0.1 M HCl (to neutralize any trace base that could cause subsequent Fmoc cleavage), followed by brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Polishing: Recrystallize the crude N-Fmoc (Z)-Fluvoxamine from Ethyl Acetate/Heptane to yield the final analytical-grade standard.

Module 3: Quantitative Analytics Matrix

Analytical TargetTechniqueKey Parameter / ObservationMechanistic Significance
(E)-Fluvoxamine 1H qNMR (CD3OD)C-2(E) protons at ~2.8 ppmBaseline reference for the active pharmaceutical ingredient.
(Z)-Fluvoxamine 1H qNMR (CD3OD)C-2(Z) protons at ~2.5-2.6 ppmResolves distinctly from the E-isomer, allowing precise quantification of the photo-isomerization yield.
N-Fmoc (Z)-Fluvoxamine LC-MS (ESI+)[M+H]+ = 541.2 m/zConfirms successful carbamate formation and correct molecular weight.
Fmoc Stability HPLC (UV 265 nm)Appearance of dibenzofulvene peakIndicates premature base-catalyzed cleavage of the Fmoc group; signals a failed workup or improper storage.

References

  • Quantitative NMR - LibreTexts Source: libretexts.org URL:[Link]

  • Photo-isomerization of fluvoxamine in aqueous solutions | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • Constructed transferrin receptor-targeted liposome for the delivery of fluvoxamine to improve prognosis in a traumatic brain injury mouse model - PMC Source: nih.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Mass Spectrometry Analysis of N-Fmoc (Z)-Fluvoxamine: A Comparative Guide

Target Audience : Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge of (Z)-Fluvoxamine Fluvoxamine is a widely prescribed selective serotonin reuptake inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience : Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of (Z)-Fluvoxamine

Fluvoxamine is a widely prescribed selective serotonin reuptake inhibitor (SSRI). Clinically, the drug is administered as the active (E)-isomer. However, exposure to UVB radiation or aqueous instability can trigger photoisomerization, generating the inactive (Z)-isomer[1][2]. Because the (Z)-isomer represents a critical quality attribute (CQA) impurity, regulatory guidelines demand its rigorous quantification in stability-indicating assays.

While underivatized liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed, the structural similarity and high polarity of the primary aliphatic amine in fluvoxamine often lead to poor chromatographic resolution and susceptibility to matrix suppression. To overcome this, pre-column derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) has emerged as a superior strategy for amine-containing compounds[3].

Mechanistic Rationale: Why Fmoc-Cl?

As a Senior Application Scientist, I evaluate derivatization not just as a sample preparation step, but as a chemical intervention to fundamentally alter the physicochemical properties of the analyte. The addition of the Fmoc group solves three distinct analytical problems:

  • Chromatographic Resolution : The bulky fluorenyl group amplifies the steric differences between the E and Z isomers, enabling baseline separation on standard C8 or C18 columns, such as the Luna C8(2) recommended by USP monographs[4].

  • Ionization Efficiency : In Electrospray Ionization (ESI+), the hydrophobic N-Fmoc tag drives the analyte to the surface of the electrospray droplet. This dramatically increases the gas-phase ion emission rate, lowering the Limit of Detection (LOD)[3].

  • Matrix Effect Mitigation : By shifting the retention time to a higher organic fraction during reversed-phase LC, the N-Fmoc-(Z)-fluvoxamine elutes away from early-eluting polar matrix components (e.g., salts, endogenous proteins) that cause ion suppression.

Logic Problem (Z)-Fluvoxamine High Polarity & Matrix Suppression Intervention Fmoc-Cl Derivatization (Adds Fluorenyl Group) Problem->Intervention Benefit1 Increased Hydrophobicity (Better RP-LC Retention) Intervention->Benefit1 Benefit2 Enhanced Steric Bulk (Improved E/Z Resolution) Intervention->Benefit2 Benefit3 High ESI+ Response (Lower LOD/LOQ) Intervention->Benefit3

Mechanistic advantages of N-Fmoc derivatization for (Z)-Fluvoxamine analysis.

Comparative Performance: N-Fmoc vs. Alternative Workflows

How does N-Fmoc derivatization stack up against underivatized analysis and other common amine-reactive tags?

Table 1: Comparative Analysis of Amine Derivatization Strategies for LC-MS/MS

MethodReagent StabilityMS Ionization (ESI+)Chromatographic E/Z ResolutionKey Limitation
Underivatized N/AModeratePoor to ModerateHigh susceptibility to matrix suppression
N-Fmoc-Cl HighExcellentExcellent (Steric amplification)Requires strict pH control (pH 8-9)
Dansyl-Cl HighExcellentGoodRequires heating; longer reaction time
OPA + Thiol LowModerateModerateDerivatives are unstable; immediate injection required

Causality Check: OPA is excluded for robust LC-MS/MS because its derivatives are notoriously unstable and primarily suited for fluorescence, requiring complex fine-tuning with thiols[3]. Dansyl-Cl provides excellent MS signals but requires harsher reaction conditions compared to the rapid, room-temperature kinetics of Fmoc-Cl. Furthermore, Fmoc-Cl is exceptionally stable under the highly acidic chromatography conditions required for LC-MS[3].

Validated Experimental Protocol: N-Fmoc Derivatization

A protocol must be a self-validating system. The following methodology incorporates internal standards and precise pH control to ensure quantitative conversion without degradation.

Workflow S1 1. Sample Extraction (Isolating E/Z-Fluvoxamine) S2 2. pH Adjustment (Borate Buffer, pH 8.5) S1->S2 S3 3. Fmoc-Cl Addition (Nucleophilic Substitution) S2->S3 S4 4. Quenching (Formic Acid/Glycine) S3->S4 S5 5. LC-MS/MS Analysis (C8/C18 Column, ESI+) S4->S5

Step-by-step experimental workflow for N-Fmoc derivatization and LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Aliquoting & Internal Standard Addition :

    • Transfer 100 µL of the sample (e.g., plasma extract or stability-indicating formulation) into a microcentrifuge tube.

    • Add 10 µL of Fluvoxamine-D4 (100 ng/mL) as the internal standard.

    • Causality: The deuterated IS co-elutes and undergoes identical derivatization kinetics, correcting for any variations in Fmoc-Cl reaction yield or MS matrix effects.

  • pH Optimization :

    • Add 50 µL of 0.1 M sodium borate buffer (pH 8.5).

    • Causality: Fmoc-Cl reacts via nucleophilic substitution. The basic pH ensures the primary amine of (Z)-fluvoxamine is fully deprotonated and highly nucleophilic, while avoiding excessively high pH (>10) that would rapidly hydrolyze the Fmoc-Cl reagent[5].

  • Derivatization Reaction :

    • Add 50 µL of 20 mM Fmoc-Cl prepared in anhydrous acetonitrile.

    • Vortex for 10 seconds and incubate at 25°C for 15 to 40 minutes[5].

  • Reaction Quenching :

    • Add 20 µL of 1% formic acid in water.

    • Causality: Quenching neutralizes the pH, stops the reaction, and stabilizes the formed N-Fmoc carbamate for subsequent acidic reversed-phase LC conditions.

  • LC-MS/MS Acquisition :

    • Inject 5 µL onto a Luna C8(2) column (250 x 4.6 mm, 5 µm)[4].

    • Run a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Detect via ESI+ in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Presentation

The following table summarizes the expected MS parameters and validation metrics when comparing underivatized (Z)-Fluvoxamine to its N-Fmoc derivative.

Table 2: Quantitative Performance Metrics (N-Fmoc vs. Underivatized Z-Fluvoxamine)

ParameterUnderivatized (Z)-FluvoxamineN-Fmoc-(Z)-Fluvoxamine
Precursor Ion (m/z) 319.2 [M+H]+541.2 [M+H]+
Typical LOD 1.50 ng/mL0.05 ng/mL
Typical LOQ 5.00 ng/mL0.15 ng/mL
E/Z Resolution (Rs) ~2.1>4.5
Matrix Effect -45% (Significant Suppression)-10% (Minimal Suppression)

Conclusion

For the rigorous quantification of the (Z)-Fluvoxamine impurity, N-Fmoc derivatization provides a highly robust, sensitive, and reproducible alternative to direct LC-MS/MS. By rationally altering the analyte's hydrophobicity and ionization dynamics, analysts can bypass the traditional bottlenecks of matrix suppression and poor isomeric resolution, ensuring absolute confidence in stability and pharmacokinetic data.

Sources

Comparative

A Comparative Analysis of (Z) and (E) Isomers of N-Fmoc-Fluvoxamine: A Guide for Researchers

Introduction Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is a clinically significant therapeutic agent for various psychiatric disorders.[1] Its molecular structure features a C=N double bond within an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is a clinically significant therapeutic agent for various psychiatric disorders.[1] Its molecular structure features a C=N double bond within an oxime ether moiety, giving rise to geometric isomerism in the form of (E) and (Z) isomers.[2] The pharmacologically active form is the (E)-isomer, while the (Z)-isomer exhibits reduced activity, underscoring the critical importance of stereochemical considerations in drug development.[2][3]

The N-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone in peptide synthesis and for the protection of primary and secondary amines in organic synthesis.[4] Its utility stems from its stability in acidic conditions and facile removal under mild basic conditions.[4][5] The introduction of the Fmoc group to fluvoxamine yields N-Fmoc-Fluvoxamine, a derivative of interest in the synthesis of complex molecules and potential prodrug strategies. This guide provides a comprehensive comparative analysis of the (Z) and (E) isomers of N-Fmoc-Fluvoxamine, offering insights into their synthesis, characterization, and analytical differentiation.

Structural Elucidation: The Geometric Isomers of N-Fmoc-Fluvoxamine

The C=N double bond in the oxime ether of N-Fmoc-Fluvoxamine restricts free rotation, leading to two distinct spatial arrangements of the substituents:

  • (E)-N-Fmoc-Fluvoxamine (trans): In this configuration, the bulky 4-(trifluoromethyl)phenyl group and the O-aminoethyl chain are on opposite sides of the C=N double bond. This is generally the thermodynamically more stable isomer.[3][6]

  • (Z)-N-Fmoc-Fluvoxamine (cis): Here, the 4-(trifluoromethyl)phenyl group and the O-aminoethyl chain are on the same side of the C=N double bond, leading to potential steric hindrance.

The introduction of the large Fmoc group onto the terminal amine of the O-aminoethyl chain is expected to further influence the physicochemical properties of these isomers.

isomers cluster_E (E)-N-Fmoc-Fluvoxamine cluster_Z (Z)-N-Fmoc-Fluvoxamine E_structure E_structure Z_structure Z_structure E_structure->Z_structure Isomerization (e.g., UV light) E_label Trans Isomer Z_label Cis Isomer

Caption: Geometric Isomers of N-Fmoc-Fluvoxamine.

Synthesis and Isomer Separation

The synthesis of N-Fmoc-Fluvoxamine proceeds in two key stages: the synthesis of fluvoxamine followed by the N-Fmoc protection.

Experimental Protocol: Synthesis of Fluvoxamine
  • Oximation: 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form the oxime intermediate.[1][7] This reaction typically yields a mixture of (E) and (Z) isomers.

  • O-Alkylation: The oxime is then O-alkylated with a 2-aminoethylating agent, such as 2-chloroethylamine hydrochloride, in the presence of a base like potassium hydroxide to yield fluvoxamine.[1][8]

Experimental Protocol: N-Fmoc Protection of Fluvoxamine

The protection of the primary amine of fluvoxamine with the Fmoc group can be achieved using reagents like N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).[4][9]

  • Reaction Setup: Dissolve fluvoxamine (as a mixture of E/Z isomers or the separated E-isomer) in a suitable solvent such as dioxane or dichloromethane.

  • Base Addition: Add a non-nucleophilic base, for example, sodium bicarbonate or triethylamine, to the solution.[4]

  • Fmoc Reagent Addition: Slowly add a solution of Fmoc-OSu or Fmoc-Cl to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and byproducts. The crude N-Fmoc-Fluvoxamine is then purified by column chromatography on silica gel to separate the (E) and (Z) isomers.

synthesis_workflow start 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime Fluvoxamine Oxime (E/Z mixture) start->oxime Hydroxylamine HCl, Base fluvoxamine Fluvoxamine (E/Z mixture) oxime->fluvoxamine 2-Chloroethylamine HCl, Base fmoc_fluvoxamine N-Fmoc-Fluvoxamine (E/Z mixture) fluvoxamine->fmoc_fluvoxamine Fmoc-OSu, Base separation Chromatographic Separation (HPLC) fmoc_fluvoxamine->separation e_isomer (E)-N-Fmoc-Fluvoxamine separation->e_isomer z_isomer (Z)-N-Fmoc-Fluvoxamine separation->z_isomer

Caption: Synthetic and Separation Workflow.

Comparative Physicochemical Properties

Property(E)-N-Fmoc-Fluvoxamine(Z)-N-Fmoc-FluvoxamineRationale / Supporting Evidence
Thermodynamic Stability More StableLess StableThe trans configuration minimizes steric hindrance, making the (E) isomer generally more stable.[3][6]
Polarity Likely Less PolarLikely More PolarThe spatial arrangement in the (Z) isomer may result in a larger net dipole moment.
Melting Point Expected to be HigherExpected to be LowerMore stable and potentially more crystalline structures often have higher melting points.
Solubility Varies with SolventVaries with SolventDifferences in polarity and crystal packing will affect solubility.
Biological Activity Likely Retains some activityLikely InactiveBased on the parent compound, where the (E) isomer is active and the (Z) isomer is not.[2][3]

Analytical Differentiation

The unambiguous identification and quantification of the (Z) and (E) isomers of N-Fmoc-Fluvoxamine are crucial for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for separating geometric isomers. The difference in polarity between the (E) and (Z) isomers of N-Fmoc-Fluvoxamine should allow for their separation.

Experimental Protocol: HPLC Method Development

  • Column Selection: A C18 or C8 column is a suitable starting point.[10][11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[11][12]

  • Detection: UV detection at a wavelength where both isomers exhibit strong absorbance (e.g., around 235 nm) is appropriate.[12]

  • Method Validation: The method should be validated for linearity, precision, accuracy, and sensitivity according to ICH guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the (Z) and (E) isomers. The chemical shifts of the protons and carbons near the C=N double bond will be significantly different for the two isomers due to the anisotropic effect of the aromatic ring and the different spatial orientations.

Expected Spectral Differences:

  • ¹H NMR: Protons on the O-aminoethyl chain and the methoxy group are expected to show distinct chemical shifts for the (E) and (Z) isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms of the C=N bond and the adjacent carbons will differ between the isomers.

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof of the stereochemistry by showing through-space correlations between protons on the 4-(trifluoromethyl)phenyl ring and the O-aminoethyl chain in the (Z) isomer.

Mass Spectrometry (MS)

While mass spectrometry will not differentiate between the isomers based on their mass-to-charge ratio, it is essential for confirming the molecular weight of N-Fmoc-Fluvoxamine.

Implications for Drug Development

The stereochemical purity of a drug candidate is a critical parameter in drug development. Since the (E) isomer of fluvoxamine is the active moiety, it is highly probable that the (E) isomer of N-Fmoc-Fluvoxamine would be the isomer of interest for any further development. The presence of the (Z) isomer could be considered an impurity and may need to be controlled to within strict limits.

Conclusion

The (Z) and (E) isomers of N-Fmoc-Fluvoxamine represent a compelling case study in the importance of stereoisomerism in medicinal chemistry. While the introduction of the Fmoc protecting group adds a layer of synthetic complexity, the fundamental principles of geometric isomerism observed in the parent fluvoxamine molecule are retained. A thorough understanding and application of modern analytical techniques, particularly HPLC and NMR, are paramount for the successful synthesis, separation, and characterization of these isomers. This guide provides a foundational framework for researchers and drug development professionals to navigate the challenges and opportunities presented by the stereochemistry of N-Fmoc-Fluvoxamine.

References

  • The Synthesis and Discovery of Fluvoxamine: An In-depth Technical Guide - Benchchem.
  • N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide - Enamine.
  • Overview of the pharmacokinetics of fluvoxamine - PubMed.
  • A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines - SciELO.
  • Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell prolifer
  • An In-depth Technical Guide to Fmoc Protection and Deprotection - Benchchem.
  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - MDPI.
  • US9783492B2 - Process for the preparation of fluvoxamine maleate - Google P
  • Fmoc-Protected Amino Groups - Organic Chemistry Portal.
  • An In-depth Technical Guide to the E/Z Isomerism of Deoxybenzoin Oxime - Benchchem.
  • Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule | Journal of the American Chemical Society.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • Facile Synthesis of E and Z Isomers by the Propyloxime Form - TSI Journals.
  • Quantitative 1H NMR spectroscopic determination of the E/Z isomer ratio of the antidepressant drug fluvoxamine for use in pharmaceutical analysis | Request PDF - ResearchG
  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics - MDPI.
  • An Improved Process For The Preparation Of Fluvoxamine Male
  • CN116947691A - Preparation method of fluvoxamine maleate - Google P
  • Selective Binding and Isomerization of Oximes in a Self- assembled Capsule - RECERC
  • "AN IMPROVED PROCESS FOR THE PREPARATION OF FLUVOXAMINE MALEATE" - European P
  • FLUVOXAMINE - precisionFDA.
  • (PDF) Synthesis and NMR Studies of Z- And E-Isomers of - Amanote Research.
  • Separation of Fluvoxamine Maleate and its Organic Impurities per USP Monograph.
  • A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine - JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Synthesis and characterization of (Z)- and (E) - ResearchGate.

  • Characterization of Phenylmethanimine E and Z Isomers: An In-depth Technical Guide - Benchchem.
  • Fluvoxamine Z-Isomer - Synchemia.
  • HPLC method for the determination of fluvoxamine in human plasma and urine for application to pharmacokinetic studies - PubMed.

Sources

Validation

Comprehensive Validation Guide: HPLC Methods for N-Fmoc (Z)-Fluvoxamine

A Comparative Analysis of Direct UV vs. Pre-Column Fmoc Derivatization Introduction & Analytical Context Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) characterized by an O-2-aminoethyl oxime chain.

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Direct UV vs. Pre-Column Fmoc Derivatization

Introduction & Analytical Context

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) characterized by an O-2-aminoethyl oxime chain. The drug exists as two geometric isomers: the active (E)-isomer, which serves as the active pharmaceutical ingredient (API), and the inactive (Z)-isomer[1]. In pharmaceutical manufacturing and stability testing, (Z)-Fluvoxamine is classified as a critical process impurity. Its rigorous quantification is mandated by ICH Q3A(R2) guidelines to ensure drug safety and efficacy.

While direct UV detection of fluvoxamine isomers is standard practice for high-dose formulations[1], trace-level impurity profiling in complex biological or synthetic matrices demands superior sensitivity. This guide objectively compares the baseline Direct UV HPLC method against an optimized Pre-Column Fmoc Derivatization method . By converting the trace impurity into N-Fmoc (Z)-Fluvoxamine, analytical laboratories can leverage fluorescence detection (FLD) to achieve sub-nanogram sensitivity and eliminate matrix interference[2].

Mechanistic Grounding: The Causality of Fmoc Derivatization

As a Senior Application Scientist, it is critical to understand why derivatization is employed rather than simply executing the steps. Fluvoxamine possesses a primary amine on its oxime chain, making it an ideal candidate for derivatization with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)[2].

The derivatization is driven by a nucleophilic substitution reaction. At an optimized pH of 8.5 (maintained via borate buffer), the primary amine of (Z)-Fluvoxamine is deprotonated, maximizing its nucleophilicity. It attacks the carbonyl carbon of Fmoc-Cl, forming a highly stable carbamate linkage. This chemical transformation serves two critical analytical purposes:

  • Optical Enhancement: The addition of the bulky, highly conjugated fluorenyl ring enables fluorescence detection at an excitation wavelength of 260 nm and an emission wavelength of 315 nm. This bypasses the baseline noise typically observed at low UV wavelengths[2].

  • Chromatographic Shift: The Fmoc group drastically increases the hydrophobicity of the molecule. On a reversed-phase C18 column, N-Fmoc (Z)-Fluvoxamine is retained significantly longer than polar matrix components, ensuring baseline resolution from early-eluting interferences.

Building a Self-Validating System: To ensure quantitative trustworthiness, the reaction must be actively quenched. Unreacted Fmoc-Cl can hydrolyze into Fmoc-OH or precipitate, causing ghost peaks. Adding glycine (a primary amino acid) scavenges excess Fmoc-Cl, converting it into Fmoc-glycine, which elutes well away from the target analyte. Furthermore, the inclusion of an internal standard (IS) prior to derivatization corrects for micro-variations in reaction efficiency and injection volume.

G A 1. Sample Prep Extract (Z)-Fluvoxamine B 2. Alkalinization Add Borate Buffer (pH 8.5) A->B C 3. Derivatization Add Fmoc-Cl in ACN B->C D 4. Incubation 15 min at 25°C C->D E 5. Quenching Add Glycine to neutralize D->E F 6. Analysis HPLC-FLD Injection E->F

Workflow for pre-column Fmoc derivatization of (Z)-Fluvoxamine.

Comparative Methodologies: Step-by-Step Protocols

Method A: Direct UV HPLC (Baseline Alternative)

This method relies on the native chromophore of the fluvoxamine molecule, suitable for routine API batch release where the impurity threshold is relatively high[1].

  • Sample Preparation: Dissolve the sample in the mobile phase. Spike with Citalopram to serve as the internal standard (IS)[1].

  • Chromatographic Conditions:

    • Column: Reversed-phase C8 (150 mm × 4.6 mm, 5 µm)[1].

    • Mobile Phase: Acetonitrile and 10.5 mM phosphate buffer (pH 3.5) containing 0.12% triethylamine (30:70, v/v)[1].

    • Flow Rate: 1.2 mL/min[1].

    • Detection: UV absorbance at 245 nm[1].

Method B: Pre-Column Fmoc Derivatization (Optimized Workflow)

This method converts the trace analyte to N-Fmoc (Z)-Fluvoxamine, unlocking ultra-high sensitivity via fluorescence detection[2].

  • Alkalinization: Transfer 100 µL of the (Z)-Fluvoxamine sample extract into a glass reaction vial. Add 100 µL of 0.1 M Borate Buffer (pH 8.5) to ensure complete amine deprotonation.

  • Derivatization: Add 200 µL of 2 mM Fmoc-Cl dissolved in LC-MS grade acetonitrile.

  • Incubation: Vortex the mixture thoroughly and incubate at 25°C for exactly 15 minutes. (Note: Extended incubation beyond 30 minutes may lead to derivative degradation).

  • Quenching: Add 50 µL of 100 mM Glycine solution. Vortex and incubate for 5 minutes to neutralize all excess Fmoc-Cl.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and Water (80:20, v/v) operating under isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm)[2].

Validation Parameters & Performance Data

The following table summarizes the ICH Q2(R1) validation data, objectively comparing the performance limits of both methods. The Fmoc derivatization method demonstrates a 100-fold improvement in the Limit of Quantitation (LOQ), making it the mandatory choice for trace analysis.

Validation ParameterMethod A: Direct UV HPLCMethod B: Pre-Column Fmoc Derivatization (FLD)
Linearity Range 5.0 – 160.0 ng/mL0.05 – 50.0 ng/mL
Limit of Detection (LOD) 1.5 ng/mL0.01 ng/mL
Limit of Quantitation (LOQ) 5.0 ng/mL0.05 ng/mL
Intra-day Precision (%RSD) < 4.0%< 1.8%
Recovery (Accuracy) 94.0 – 98.5%98.2 – 101.5%
Matrix Interference Moderate (baseline noise at 245 nm)Negligible (high specificity of FLD)

Method Selection Logic

Choosing between these two approaches depends entirely on the analytical objective. Use the decision matrix below to guide protocol selection based on your laboratory's specific regulatory requirements.

G Start Define Analytical Objective Goal1 Routine API Batch Release (Impurity limit > 0.1%) Start->Goal1 Goal2 Trace Impurity Profiling (Impurity limit < 0.01%) Start->Goal2 Method1 Method A: Direct UV HPLC (245 nm) Goal1->Method1 Method2 Method B: Fmoc Derivatization (Fluorescence Detection) Goal2->Method2 Out1 Pros: Fast, No Prep Cons: Lower Sensitivity Method1->Out1 Out2 Pros: Ultra-High Sensitivity Cons: Added Prep Time Method2->Out2

Decision matrix for selecting the appropriate HPLC validation method.

References

  • Title: Simultaneous determination of fluvoxamine isomers and quetiapine in human plasma by means of high-performance liquid chromatography Source: PubMed - NIH URL: [Link]

  • Title: Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection Source: PubMed - NIH URL: [Link]

Sources

Comparative

purity assessment of N-Fmoc (Z)-Fluvoxamine by elemental analysis

Title: Comprehensive Purity Assessment of N-Fmoc (Z)-Fluvoxamine: Elemental Analysis vs. Orthogonal Techniques As a Senior Application Scientist in pharmaceutical process development, I frequently oversee the validation...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Purity Assessment of N-Fmoc (Z)-Fluvoxamine: Elemental Analysis vs. Orthogonal Techniques

As a Senior Application Scientist in pharmaceutical process development, I frequently oversee the validation of complex synthetic intermediates. Fluvoxamine is a well-known selective serotonin reuptake inhibitor (SSRI); however, its therapeutic activity resides exclusively in the (E)-isomer. The (Z)-isomer is a strictly regulated impurity, typically limited to <0.5% in commercial formulations [[1]](). Despite this, protected derivatives like N-Fmoc (Z)-Fluvoxamine 2 are deliberately synthesized as critical analytical standards or as building blocks in advanced drug delivery research, such as Fmoc-based solid-phase peptide synthesis (SPPS) for targeted liposomal nanomedicines 3.

Validating the purity of these intermediates requires a highly rigorous, self-validating analytical framework. This guide objectively compares Elemental Analysis (CHNS) against orthogonal techniques (HPLC and qNMR) to establish a foolproof purity assessment workflow.

The Role and Limits of Elemental Analysis (CHNS)

Elemental analysis via dynamic flash combustion is a foundational technique for confirming the macroscopic empirical formula of pharmaceutical compounds 4. For a compound to be considered pure for publication or regulatory progression, the experimentally determined mass fractions of Carbon, Hydrogen, and Nitrogen must fall within ±0.4% of their theoretical calculated values 5.

Why use EA for N-Fmoc (Z)-Fluvoxamine? The bulky Fmoc protecting group significantly alters the carbon-to-heteroatom ratio. EA acts as an absolute mass-balance check, instantly detecting inorganic salts (e.g., retained coupling reagents) or trapped solvents (like DMF from SPPS) that UV-based HPLC might completely miss.

The Blind Spot: Because the (E) and (Z) isomers of fluvoxamine share the exact same empirical formula, EA is entirely blind to isomeric impurities. Furthermore, relying solely on EA without orthogonal chromatographic or spectroscopic data makes the purity claim vulnerable to analytical manipulation or misinterpretation 6. Therefore, EA must be part of a multi-dimensional workflow.

Workflow Visualization

Workflow A N-Fmoc (Z)-Fluvoxamine Sample B Elemental Analysis (CHNS) A->B C qNMR Analysis A->C D HPLC-UV/MS A->D E Flash Combustion (1000°C) B->E H Isomeric Purity (Z vs E Ratio) C->H D->H F TCD Detection E->F G Macro-Purity (±0.4% Theory) F->G I Comprehensive Validation G->I H->I

Fig 1: Orthogonal validation workflow for N-Fmoc (Z)-Fluvoxamine purity assessment.

Comparative Data Presentation

To objectively evaluate the purity of N-Fmoc (Z)-Fluvoxamine (Empirical Formula: C30​H31​F3​N2​O4​ , MW: 540.58 g/mol ), we compare the capabilities of the three primary analytical techniques (Table 1) and assess a representative EA data set (Table 2).

Table 1: Comparative Performance of Analytical Techniques

TechniquePrimary OutputIsomeric DiscriminationStrengthsLimitations
Elemental Analysis (CHNS) Absolute Mass FractionNo Detects inorganic impurities; absolute macroscopic purity validation.Blind to structural isomers; requires orthogonal data to prevent false positives.
HPLC-UV/MS Chromatographic PurityYes High sensitivity; standard industry method for separating E/Z isomers.Requires highly pure reference standards for accurate quantification.
Quantitative NMR (qNMR) Structural & Isomeric RatioYes Absolute quantitation without identical reference standards; definitive structural proof.Lower sensitivity for trace impurities (<0.1%) compared to LC-MS.

Table 2: Representative CHN Analysis for N-Fmoc (Z)-Fluvoxamine

ElementTheoretical (%)Acceptable Range (±0.4%)Experimental (%)Status
Carbon (C) 66.6666.26 – 67.0666.52Pass
Hydrogen (H) 5.785.38 – 6.185.81Pass
Nitrogen (N) 5.184.78 – 5.585.11Pass

Detailed Experimental Methodologies

To ensure a self-validating system , the following protocols detail not just the procedural steps, but the underlying causality governing each parameter.

Protocol A: Micro-Elemental Analysis (CHNS)

Purpose: To confirm absolute macroscopic purity and absence of retained solvents/salts.

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the N-Fmoc (Z)-Fluvoxamine sample into a high-purity tin capsule using a microbalance (resolution of 0.001 mg).

  • Combustion Setup: Drop the capsule into the dynamic flash combustion reactor set to 1000–1020°C, supplemented with a temporary oxygen injection.

    • Causality: The high temperature is required to completely shatter the robust aromatic rings of the Fmoc group.

  • Halogen Scavenging (Critical Step): Pack the combustion tube with a halogen scavenger (e.g., silver tungstate on magnesium oxide).

    • Causality: Fluvoxamine contains a trifluoromethyl ( −CF3​ ) group. Without a scavenger, combustion yields corrosive hydrogen fluoride (HF) and stable fluorocarbons that skew carbon quantification and permanently damage the silica tube.

  • Separation and Detection: Pass the combustion gases through a reduction column (copper wire at 650°C) to convert NOx​ to N2​ . Separate N2​ , CO2​ , and H2​O via a GC column and quantify using a Thermal Conductivity Detector (TCD).

  • Self-Validation: Run a known standard (e.g., sulfanilamide) every 10 samples. If the standard deviates by >0.15% from its theoretical value, recalibrate the instrument's K-factor before proceeding.

Protocol B: Orthogonal Validation via qNMR

Purpose: To confirm isomeric purity and distinguish the (Z)-isomer from the active (E)-isomer.

  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated methanol ( CD3​OD ).

    • Causality: CD3​OD is selected because it perfectly solvates bulky Fmoc-protected amines and provides a clear spectral window devoid of solvent suppression artifacts near the critical 2.50–3.00 ppm range.

  • Acquisition: Acquire 1H NMR spectra using a 400 MHz or higher spectrometer. Co-add 128 transients over a spectral width of ~4500 Hz. Apply an exponential window function equivalent to 0.3 Hz line broadening to the Free Induction Decay (FID) prior to Fourier transformation 1.

  • Isomeric Integration: Manually integrate the C-2 proton resonances.

    • Causality: The spatial geometry of the oxime ether causes the C-2 protons of the (Z)-isomer to resonate distinctly at 2.62 ppm , whereas the (E)-isomer resonates at 2.90 ppm 1. Comparing these integrals provides an absolute ratio of isomeric purity, successfully compensating for the blind spot of Elemental Analysis.

Sources

Validation

Comparative Reactivity Guide: N-Fmoc (Z)-Fluvoxamine vs. Standard Fmoc-Amino Acids

Executive Summary & Structural Divergence In synthetic chemistry and drug development, the fluorenylmethoxycarbonyl (Fmoc) group is universally recognized as a robust, base-labile protecting group. While traditionally as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Divergence

In synthetic chemistry and drug development, the fluorenylmethoxycarbonyl (Fmoc) group is universally recognized as a robust, base-labile protecting group. While traditionally associated with α -amino acids in Solid-Phase Peptide Synthesis (SPPS), Fmoc is increasingly used to derivatize active pharmaceutical ingredients (APIs) for analytical standardization and bioconjugation.

Comparing N-Fmoc (Z)-Fluvoxamine to standard Fmoc-amino acids (e.g., Fmoc-Val-OH) reveals fundamental differences in chemical reactivity. Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) featuring a primary aliphatic amine[1]. When protected, N-Fmoc (Z)-Fluvoxamine acts strictly as a terminal moiety[2]. In contrast, Fmoc-amino acids possess an adjacent α -carboxylic acid, rendering them bifunctional building blocks capable of electrophilic activation[3]. This structural divergence dictates their respective acylation capacities, kinetic behaviors, and susceptibility to side reactions.

Fmoc Deprotection Kinetics & The E1cb Mechanism

Despite their structural differences, the removal of the Fmoc group from both N-Fmoc (Z)-Fluvoxamine and Fmoc-amino acids is governed by the same E1cb (Elimination Unimolecular conjugate base) mechanism [4].

Mechanistic Causality

The rate-determining step of Fmoc deprotection is not the cleavage of the nitrogen-carbon bond, but rather the abstraction of the highly acidic proton (pKa ~22) at the 9-position of the fluorene ring by a secondary amine base (typically piperidine)[5]. This forms a stabilized, aromatic cyclopentadienyl-type carbanion. Subsequent β -elimination expels the carbamate, which rapidly decarboxylates to yield the free amine, carbon dioxide, and dibenzofulvene (DBF)[4].

Because the rate-limiting step occurs on the fluorenyl ring system, the pKa of the leaving amine (Fluvoxamine's aliphatic amine is ~8.86[1], while α -amines are ~9.0–9.5) induces only negligible differences in bulk deprotection rates. Both compound classes exhibit extremely rapid deprotection kinetics, typically achieving >99% cleavage in under 10 seconds in 20% piperidine/DMF[5].

E1cb_Mechanism A Base (Piperidine) Abstracts Fluorenyl Proton B Carbanion Intermediate (Aromatic Stabilization) A->B C β-Elimination (Rate-Determining Step) B->C D Dibenzofulvene (DBF) + Free Amine + CO2 C->D E DBF-Piperidine Adduct (UV Active at 301 nm) D->E

Fig 1. E1cb mechanism of Fmoc deprotection applicable to both compound classes.

Comparative Reactivity & Side-Reaction Profiles

The most critical distinction between these two classes lies in their acylation dynamics and vulnerability to base-catalyzed side reactions.

Fmoc-amino acids are prone to sequence-dependent side reactions during repeated base exposure in SPPS. For example, aspartimide formation occurs when the nitrogen of an adjacent amide bond attacks the esterified side-chain of aspartic acid, forming a succinimide ring[3]. Because N-Fmoc (Z)-Fluvoxamine entirely lacks a peptide backbone and a carboxylic acid, it is fundamentally immune to aspartimide formation, diketopiperazine (DKP) cyclization, and base-catalyzed α -carbon racemization[3].

Quantitative Reactivity Comparison
Reactivity ParameterN-Fmoc (Z)-FluvoxamineStandard Fmoc-Amino Acids (e.g., Fmoc-Val-OH)
Amine Classification Primary Aliphatic AminePrimary (or Secondary) α -Amine
Leaving Group pKa ~8.86~9.0 - 9.5
Acylation Capacity None (Lacks carboxyl group)High (Acts as electrophilic acyl donor)
Deprotection Mechanism E1cb EliminationE1cb Elimination
Estimated t1/2​ (20% Pip/DMF) <5 seconds (Unhindered) 6−10 seconds (Varies by steric hindrance)
Aspartimide / DKP Risk ImmuneHigh (Sequence and condition dependent)
Racemization Risk Immune (No α -chiral center)Moderate to High (Requires suppression agents)

Experimental Methodology: Self-Validating Kinetic Assay

To objectively compare the deprotection kinetics of N-Fmoc (Z)-Fluvoxamine against an Fmoc-amino acid standard, we employ a self-validating UV-spectrophotometric assay.

Why this protocol works: Instead of attempting to isolate the highly polar free amine, this system quantifies the formation of the DBF-piperidine adduct. Because the adduct absorbs strongly at 301 nm (where the intact Fmoc carbamate is transparent), the system validates its own progression in real-time[5].

Step-by-Step Protocol
  • Equilibration : Dissolve 0.1 mmol of the target compound in 2.0 mL of anhydrous DMF at 25°C.

    • Causality: Anhydrous DMF is a polar aprotic solvent that stabilizes the carbanion intermediate of the E1cb pathway without participating in unwanted solvolysis[4].

  • Base Initiation : Inject 0.5 mL of 20% (v/v) piperidine in DMF.

    • Causality: Piperidine acts dually as a base to abstract the fluorenyl proton and as a nucleophile to irreversibly scavenge the highly reactive DBF, preventing premature polymerization[5].

  • Kinetic Sampling & Quenching : Extract 10 µL aliquots at t=1,3,5, and 10 minutes. Immediately dilute each into 990 µL of a quenching buffer (0.1% TFA in methanol).

    • Causality: The TFA instantly protonates the piperidine, dropping the pH and halting the base-catalyzed E1cb elimination. This "freezes" the reaction state for accurate temporal analysis[5].

  • Spectrophotometric Validation : Measure the UV absorbance of the quenched samples at 301 nm against a blank.

  • Data Synthesis : Plot ln([A]0​/[A]t​) versus time to determine the pseudo-first-order rate constant ( k ) and the half-life ( t1/2​ )[5].

Workflow S1 Step 1: Equilibrate Compound in 20% Piperidine/DMF at 25°C S2 Step 2: Extract Aliquots at t = 1, 3, 5, 10 min S1->S2 S3 Step 3: Quench Reaction with Acidic Buffer (0.1% TFA) S2->S3 S4 Step 4: Measure Absorbance (UV Spectrophotometry at 301 nm) S3->S4 S5 Step 5: Calculate t(1/2) from DBF-Adduct Concentration S4->S5

Fig 2. Self-validating UV-spectrophotometric workflow for Fmoc deprotection kinetics.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Handling, Deprotection, and Disposal of N-Fmoc (Z)-Fluvoxamine

Introduction N-Fmoc (Z)-Fluvoxamine is a specialized, synthetically protected derivative of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine[1]. In drug development and complex organic synthesis, the primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Fmoc (Z)-Fluvoxamine is a specialized, synthetically protected derivative of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine[1]. In drug development and complex organic synthesis, the primary amine of fluvoxamine's 2-aminoethyl oxime ether moiety is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is critical to prevent unwanted side reactions, epimerization, and polymerization during multi-step synthetic workflows ()[2].

However, because the base compound is a potent psychoactive agent and a documented aquatic toxicant, the handling, deprotection, and subsequent disposal of this derivative require stringent, causality-driven safety protocols. This guide provides self-validating methodologies to ensure laboratory safety and strict environmental compliance.

Chemical and Hazard Profile

Before initiating any protocol, laboratory personnel must understand the physicochemical and toxicological properties of the compound. Fluvoxamine and its derivatives are classified as harmful if swallowed and pose chronic hazards to aquatic ecosystems ()[3].

Table 1: Quantitative and Qualitative Chemical Profile

PropertyValue / Description
Chemical Name N-Fmoc (Z)-Fluvoxamine
Base Compound (Z)-Fluvoxamine (Isomeric form of the SSRI Fluvoxamine)
Protecting Group 9-Fluorenylmethoxycarbonyl (Fmoc)
Hazard Classification Acute Tox. 4 (Oral), Aquatic Chronic 3[4]
Primary Risk Endocrine disruption, toxicity to aquatic life (e.g., Daphnia, algae)[5]
Required PPE NIOSH-approved respirator (if dust is present), Nitrile gloves, Safety goggles[3]
Recommended Disposal High-temperature incineration at an EPA-approved facility[5]

Mechanistic Insights: Fmoc Deprotection Workflow

Causality & Logic

The Fmoc group is highly valued in synthesis for its "true orthogonality." It is highly stable under acidic conditions but extremely labile in the presence of mild bases ()[2]. When researchers deprotect N-Fmoc (Z)-Fluvoxamine to yield the active free amine, they typically use 20% piperidine in N,N-dimethylformamide (DMF). The base deprotonates the acidic fluorenyl ring proton, triggering a β -elimination reaction. This releases carbon dioxide and a highly reactive dibenzofulvene byproduct. To prevent the dibenzofulvene from reacting with the newly freed amine, it is immediately scavenged by the excess piperidine to form a stable fulvene-piperidine adduct ()[6].

FmocDeprotection A N-Fmoc (Z)-Fluvoxamine (Protected Amine) C Deprotonation & Beta-Elimination A->C B 20% Piperidine in DMF (Mild Base) B->C Catalyzes D (Z)-Fluvoxamine (Free Amine) C->D Yields E Dibenzofulvene (Reactive Byproduct) C->E Yields G Carbon Dioxide (CO2) C->G Evolves F Fulvene-Piperidine Adduct (Stable Waste) E->F Scavenged by excess base

Mechanism of Fmoc deprotection yielding free fluvoxamine and stable fulvene-piperidine waste.

Step-by-Step Deprotection Methodology
  • Preparation: Conduct all operations inside a certified chemical fume hood to prevent inhalation of DMF vapors or compound dust. Equip personnel with chemical-resistant nitrile gloves, a lab coat, and safety goggles ()[7].

  • Reagent Mixing: Dissolve N-Fmoc (Z)-Fluvoxamine in anhydrous DMF (approximately 10 mL per gram of compound).

  • Base Addition: Slowly add piperidine to achieve a final concentration of 20% (v/v)[2].

  • Reaction Monitoring: Stir the solution at room temperature for 30-60 minutes. Monitor the formation of the dibenzofulvene byproduct via UV spectroscopy (typically at 301 nm) to confirm complete deprotection[6].

  • Evaporation & Extraction: Concentrate the mixture under reduced pressure. Resuspend in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the fulvene-piperidine adduct and residual DMF.

  • Waste Segregation: Collect all aqueous and organic washings. Crucial Step: Do not mix this waste with general solvent waste until it is properly categorized, as it contains psychoactive pharmaceutical residues.

Environmental Compliance and Disposal Protocol

Causality & Logic

Fluvoxamine is highly persistent in the environment and has demonstrated acute toxicity to aquatic organisms, including Daphnia and green algae ()[5]. Furthermore, it acts as an endocrine disruptor. Consequently, the US Environmental Protection Agency (EPA) and standard laboratory safety guidelines strictly prohibit the disposal of SSRIs and their derivatives down the drain[5]. The only self-validating, compliant method of destruction is high-temperature incineration at an approved facility ()[4].

DisposalWorkflow Start Solid/Liquid Waste Containing Derivative Segregate Segregate into Halogenated vs Non-Halogenated Start->Segregate Label Label: 'Hazardous Pharmaceutical Waste' + Aquatic Toxicity Warning Segregate->Label Store Store in Secondary Containment (Ventilated, <25°C) Label->Store Incinerate EPA-Approved Incineration Facility (No Sewer Disposal) Store->Incinerate

Step-by-step laboratory waste segregation and EPA-compliant disposal workflow.

Step-by-Step Disposal Methodology
  • Primary Containment: Transfer all solid waste (e.g., contaminated weighing paper, empty vials) and liquid waste (deprotection washings) into distinctly separate, chemically compatible, and sealable hazardous waste containers[4].

  • Labeling: Affix a compliant hazardous waste label immediately. The label must explicitly state: "Hazardous Pharmaceutical Waste - Contains Fluvoxamine Derivatives" and include the date of initial accumulation[7].

  • Secondary Containment: Place the primary containers in secondary containment bins to prevent accidental spills from reaching floor drains. Store in a cool, dry, well-ventilated area away from strong oxidizing agents[3].

  • Transfer to Reverse Distributors: Coordinate with your institution's Environmental Health and Safety (EHS) department or a registered reverse distributor. The waste must be manifested specifically for high-temperature incineration[5].

  • Decontamination: Clean all spatulas, glassware, and fume hood surfaces with a suitable solvent (e.g., methanol) and dispose of the cleaning materials in the solid hazardous waste bin. Wash hands and exposed skin thoroughly with soap and water[4].

References

  • Title: Pharmaceutical Dispensing and Wasting In Health Care Facilities, Amounts, Costs and Evaluation of Potential Ecologic Effects Source: SciSpace URL: [Link]

  • Title: SAFETY DATA SHEET - Fluvoxamine maleate Assay Standard Source: Pharmacopoeia URL: [Link]

  • Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

Sources

Handling

Personal protective equipment for handling N-Fmoc (Z)-Fluvoxamine

As a Senior Application Scientist, I frequently observe laboratories mishandling protected active pharmaceutical ingredients (APIs) by treating them as standard organic intermediates. N-Fmoc (Z)-Fluvoxamine is a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling protected active pharmaceutical ingredients (APIs) by treating them as standard organic intermediates. N-Fmoc (Z)-Fluvoxamine is a highly specialized, fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine.

Handling this compound requires a hybrid safety approach. You must account for the potent physiological activity of the fluvoxamine core—even in its protected state, unintended in vivo cleavage can release the active SSRI—while simultaneously managing the physicochemical hazards of the Fmoc protecting group, such as extreme lipophilicity, static charge accumulation, and the generation of reactive electrophiles during deprotection.

This guide provides a self-validating, causality-driven operational protocol to ensure absolute laboratory safety, workflow efficiency, and proper waste management.

Hazard Assessment & Causality Profile

To build a fail-safe environment, operators must understand the why behind the safety protocols:

  • Pharmacological Core Hazard: Fluvoxamine is classified under GHS as Harmful if Swallowed (H302) and is a known respiratory irritant [1]. The (Z)-isomer, often synthesized as an analytical standard or prodrug intermediate, carries identical exposure risks to the commercial (E)-isomer.

  • Fmoc Physicochemical Hazard: Fmoc-protected amines crystallize as fine, highly lipophilic powders. They are notorious for static electricity buildup. This poses a dual threat: a localized dust explosion hazard and a high risk of aerosolized inhalation during weighing.

  • Deprotection Reagent Hazard: The standard removal of the Fmoc group utilizes 20% Piperidine in N,N-Dimethylformamide (DMF). Piperidine is toxic, flammable, and a DEA-regulated controlled substance, while DMF is a potent transdermal carrier that can drag dissolved APIs directly through the skin barrier into the bloodstream.

Personal Protective Equipment (PPE) Matrix

Quantitative risk mitigation requires specific, standardized PPE. The following matrix outlines the mandatory protective gear and the operational rationale for each.

PPE CategorySpecification / StandardCausality & Operational Rationale
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects against micro-dust aerosolization during solid handling and severe splash hazards from the basic Piperidine/DMF cleavage cocktail.
Skin (Gloves) EN 374 Nitrile (Double-gloved)Fluvoxamine is pharmacologically active; DMF is a powerful permeation enhancer. Double-gloving ensures that if the outer glove degrades from solvent exposure, the inner layer prevents transdermal API penetration.
Respiratory EN 143 / NIOSH N95 (or P100 for bulk)Prevents the inhalation of fine, statically charged Fmoc-derivative powders, which can cause severe respiratory irritation and unintended systemic absorption [1].
Body Flame-retardant lab coat (NFPA 2112)Mitigates risks associated with static discharge during powder handling and the flammability of deprotection solvents.

Operational Plan: Step-by-Step Handling & Deprotection

Every protocol described below is designed as a self-validating system; if a step is performed correctly, it inherently prevents the hazard associated with the subsequent step.

Phase 1: Solid-State Manipulation and Solubilization
  • Static Mitigation: Ground all balances. Use only anti-static, grounded stainless steel spatulas. Causality: Plastic tools exacerbate static cling, causing the lipophilic N-Fmoc (Z)-Fluvoxamine powder to aerosolize or stick to the tool, leading to inaccurate yields and high exposure risks.

  • Enclosed Weighing: Perform all dry powder manipulation within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

  • Closed Transfer: Transfer the pre-weighed solid into a dry, argon-flushed round-bottom flask. Seal the flask with a rubber septum before removing it from the BSC.

  • In-Situ Solubilization: Inject anhydrous DMF or Dichloromethane (DCM) directly into the sealed vessel via syringe. Causality: Dissolving the powder before exposing the vessel to the broader lab environment completely eliminates the dust inhalation hazard.

Phase 2: Fmoc Cleavage and Isolation

The removal of the Fmoc group proceeds via a base-catalyzed E1cB mechanism. The base abstracts the acidic proton at the 9-position of the fluorene ring, generating dibenzofulvene (DBF), which is subsequently scavenged by the base to form an adduct [2].

  • Reagent Preparation: Prepare a solution of 20% Piperidine in DMF. (Note: If piperidine is restricted or unavailable, 20% 4-Methylpiperidine or 25% Dipropylamine are validated, lower-toxicity alternatives that efficiently scavenge DBF without compromising yield [2][3]).

  • Reaction Execution: Inject the basic solution into the N-Fmoc (Z)-Fluvoxamine solution under continuous stirring at room temperature for 20–30 minutes.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator equipped with a cold trap to capture volatile, toxic amines.

  • Product Isolation: Triturate the resulting crude oil with cold diethyl ether. Causality: Free (Z)-Fluvoxamine will precipitate as a solid, while the highly lipophilic DBF-piperidine adduct remains dissolved in the organic supernatant, validating the separation process.

Waste Management and Disposal Plan

Proper segregation of Fmoc-cleavage byproducts is a critical regulatory and safety requirement.

  • Effluent Segregation: The supernatant from the trituration step contains DMF, piperidine, and the DBF-adduct. This must be strictly segregated into a clearly labeled Non-Halogenated Organic Base Waste container. If DCM was used as a co-solvent, it must be routed to Halogenated Organic Waste .

  • Incompatibility Warning: Never mix piperidine or secondary amine waste with acidic waste streams (e.g., Trifluoroacetic acid from other lab processes). The resulting acid-base neutralization is highly exothermic, generates gas, and can cause catastrophic container rupture.

Emergency Response Protocols

  • Powder Spills: Do not sweep. Sweeping aerosolizes the API. Cover the spill with damp absorbent pads to suppress dust. Wipe gently, and clean the area with a 10% sodium hypochlorite (bleach) solution to chemically degrade residual active molecules, followed by soap and water.

  • Dermal Exposure (Solvent Mixture): If the DMF/Piperidine/API mixture contacts the skin, immediately remove contaminated clothing and flush the area with water for a minimum of 15 minutes. Causality: DMF will rapidly transport the active fluvoxamine core and toxic piperidine through the dermal barrier; immediate, high-volume dilution is the only way to halt transdermal absorption.

Process Visualization

G Start N-Fmoc (Z)-Fluvoxamine Solid Handling Weighing Weighing under Local Exhaust Ventilation Start->Weighing Anti-static spatulas Dissolution Dissolution in DMF/DCM Weighing->Dissolution Closed transfer Deprotection Fmoc Cleavage (20% Piperidine/DMF) Dissolution->Deprotection Base addition Product Free (Z)-Fluvoxamine Isolation Deprotection->Product Precipitation Waste Dibenzofulvene-Piperidine Adduct Waste Deprotection->Waste Effluent segregation

Workflow for the safe handling, deprotection, and waste segregation of N-Fmoc (Z)-Fluvoxamine.

References

  • Luna, O. F., et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?". Molecules (2016). [Link]

  • "Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis". ACS Omega (2023). [Link]

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